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  • Product: 1-Dimethylamino-2-nitroethylene
  • CAS: 1190-92-7; 73430-27-0

Core Science & Biosynthesis

Foundational

1-Dimethylamino-2-nitroethylene (DMANE): Structural Dynamics, Synthetic Utility, and Environmental Kinetics

Abstract 1-Dimethylamino-2-nitroethylene (CAS 1190-92-7) is a quintessential "push-pull" alkene, characterized by the antagonistic electronic effects of its dimethylamino and nitro substituents. This technical guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Dimethylamino-2-nitroethylene (CAS 1190-92-7) is a quintessential "push-pull" alkene, characterized by the antagonistic electronic effects of its dimethylamino and nitro substituents. This technical guide provides an in-depth analysis of DMANE, exploring its physicochemical properties, mechanistic role in addition-elimination reactions, and emerging utility as a model compound in environmental degradation studies.

Physicochemical and Structural Profile

DMANE features a highly polarized carbon-carbon double bond. The electron-donating dimethylamino group (-N(CH3)2) "pushes" electron density, while the electron-withdrawing nitro group (-NO2) "pulls" it. This resonance stabilization lowers the activation energy for nucleophilic attack, making it a highly reactive intermediate[1].

Table 1: Key Physicochemical Properties of DMANE

PropertyValueCausality / Significance
CAS Number 1190-92-7Unique identifier for chemical databases and safety tracking.
Molecular Weight 116.12 g/mol Low molecular weight facilitates high atom economy in synthesis[2].
Melting Point 103-107 °CSolid at room temperature; requires moderate heating for solvent-free melts[1].
Vapor Pressure 2.31 mmHg at 25°CLow volatility, reducing inhalation risks during standard benchtop handling[1].
Polar Surface Area 49.1 ŲIndicates moderate polarity, influencing solvent selection (favors polar aprotic solvents)[2].

Mechanistic Reactivity: The Push-Pull Paradigm

The reactivity of DMANE is dictated by its polarized double bond. In organic synthesis, it primarily undergoes addition-elimination reactions. Nucleophiles attack the electron-deficient carbon (adjacent to the nitro group), followed by the elimination of the dimethylamine moiety. This mechanism is foundational in the synthesis of complex heterocycles, such as 3[3].

G A 1-Dimethylamino-2-nitroethylene (Push-Pull Alkene) B Electron-Donating Group (-N(CH3)2) A->B C Electron-Withdrawing Group (-NO2) A->C D Polarized C=C Bond (Nucleophilic attack at C2) B->D C->D E Addition-Elimination Reactions D->E

Logical flow of DMANE push-pull electronic effects driving addition-elimination reactivity.

Protocol 1: Synthesis of 3-(2-Nitrovinyl)indoles via Addition-Elimination

This protocol outlines the functionalization of indoles using DMANE, a critical step in pharmaceutical drug development[1].

  • Step 1: Reagent Preparation & Stoichiometry : Combine 1.0 equivalent of indole with 1.1 equivalents of DMANE.

    • Causality: A slight excess of DMANE ensures complete conversion of the indole substrate, minimizing unreacted starting material.

  • Step 2: Solvent Activation : Dissolve the mixture in trifluoroacetic acid (TFA).

    • Causality: TFA acts as both a solvent and an acid catalyst. It protonates the dimethylamino group of DMANE, enhancing its leaving group ability and increasing the electrophilicity of the adjacent carbon.

  • Step 3: Thermal Activation : Heat the reaction mixture to 60°C for 2-4 hours.

    • Causality: Moderate thermal energy is required to overcome the activation barrier of the initial nucleophilic attack by the indole C3 position.

  • Step 4: Quenching and Isolation : Pour the mixture into ice water and extract with ethyl acetate.

    • Causality: Ice water quenches the acid catalyst and precipitates the highly conjugated 3-(2-nitrovinyl)indole product, which is then isolated via organic extraction.

Environmental Degradation Kinetics

Beyond synthetic chemistry, DMANE has gained prominence as a model compound for studying the environmental fate of emerging contaminants (ECs), particularly nitrogen-containing alkenes like 4[4].

Research demonstrates that DMANE is highly susceptible to oxidation by atmospheric ozone (O3) and hydroxyl (OH) radicals. The presence of the nitro group lowers the gas-phase rate constant compared to simple alkenes, while the amino group provides an alternative site for oxidative attack, ultimately yielding N,N-dimethylformamide (DMF) and formic acid[4][5].

G A DMANE (Model Contaminant) B Ozone (O3) Attack (C=C or Amine N) A->B C OH Radical Attack A->C D N,N-Dimethylformamide (DMF) B->D E Formic Acid B->E C->D

Environmental degradation pathways of DMANE via ozone and hydroxyl radical attack.

Protocol 2: Multiphase Kinetics Measurement for OH Radical Oxidation

To validate the environmental half-life of DMANE, researchers employ multiphase kinetic models[5].

  • Step 1: Substrate Coating : Deposit a thin film of DMANE onto a glass substrate using a spin-coating technique.

    • Causality: A uniform thin film mimics environmental surfaces (e.g., leaves, soil) and ensures a consistent surface area for gas-solid interactions.

  • Step 2: Oxidant Generation : Introduce gas-phase OH radicals generated via UV photolysis of ozone in the presence of water vapor.

    • Causality: This accurately simulates tropospheric OH radical formation.

  • Step 3: Real-Time Monitoring : Utilize Direct Analysis in Real Time Mass Spectrometry (DART-MS) to monitor the decay of the DMANE [M+H]+ peak.

    • Causality: DART-MS allows for ambient, real-time analysis without the need for complex sample preparation, preventing the artificial hydrolysis of DMANE during analysis.

  • Step 4: Kinetic Derivation : Plot the natural log of DMANE concentration versus OH exposure time.

    • Causality: A linear decay profile confirms pseudo-first-order kinetics, allowing for the calculation of the surface reaction rate constant (approx. 1.8 × 10^-9 cm^2 molecule^-1 s^-1)[5].

Safety, Handling, and Toxicity

DMANE is classified as a severe irritant (H315, H319, H335) and is harmful if swallowed (H302)[2][6].

Self-Validating Safety Protocol:

  • Engineering Controls : Handle exclusively within a certified Class II fume hood.

    • Validation: Anemometer readings must confirm a face velocity of 80-100 fpm prior to opening the DMANE container.

  • PPE Selection : Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.

    • Validation: Inspect gloves for micro-tears using the air-inflation method before use.

  • Decontamination : In case of spills, neutralize with a weak basic solution (e.g., 5% sodium bicarbonate) to safely hydrolyze the compound, followed by physical collection.

    • Validation: pH paper testing of the spill area must read neutral (pH 7) before final wipe-down.

References

  • Lookchem: 1-DIMETHYLAMINO-2-NITROETHYLENE Chemical Properties and Uses.
  • PubChem: N,N-Dimethyl-2-nitroethenamine | C4H8N2O2 | CID 637928.
  • eScholarship: Predicting the environmental fates of emerging contaminants: Synergistic effects in ozone reactions of nitrogen-containing alkenes.
  • The Journal of Organic Chemistry (ACS): Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene.
  • ResearchGate: Top-down versus bottom-up oxidation of a neonicotinoid pesticide by OH radicals.
  • ThermoFisher: SAFETY DATA SHEET: 1-Dimethylamino-2-nitroethylene.

Sources

Exploratory

1-Dimethylamino-2-nitroethylene (CAS 1190-92-7): A Comprehensive Technical Guide to Synthetic Utility, Environmental Kinetics, and Handling Protocols

Executive Summary As a Senior Application Scientist, I frequently encounter molecules that serve dual purposes: acting as indispensable building blocks in organic synthesis while simultaneously functioning as critical mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that serve dual purposes: acting as indispensable building blocks in organic synthesis while simultaneously functioning as critical model compounds for environmental fate studies. 1-Dimethylamino-2-nitroethylene (DMANE) is one such molecule. Characterized by a highly polarized "push-pull" alkene system, DMANE is a versatile nitroenamine used extensively in the synthesis of pharmaceuticals and fine chemicals. Concurrently, its unique structural motifs—a carbon-carbon double bond flanked by an electron-donating amino group and an electron-withdrawing nitro group—make it an ideal surrogate for studying the atmospheric degradation of emerging contaminants like neonicotinoid pesticides.

This whitepaper synthesizes field-proven insights, self-validating experimental protocols, and authoritative data to provide an in-depth operational guide for researchers and drug development professionals.

Physicochemical Profiling and Structural Logic

The reactivity of1 is dictated by its electronic distribution. The dimethylamino group pushes electron density into the π -system, while the nitro group pulls it away. This creates a highly electrophilic β -carbon, priming the molecule for nucleophilic attack.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Relevance
CAS Number 1190-92-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C₄H₈N₂O₂Determines mass balance in synthetic stoichiometry.
Molecular Weight 116.12 g/mol Low molecular weight facilitates high atom economy in reactions.
Appearance Yellow to brown solidColoration is due to the extended conjugation of the push-pull system.
Melting Point 103–107 °CSolid state at room temperature allows for stable long-term storage.
Boiling Point 161 °CHigh boiling point relative to MW indicates strong intermolecular dipole interactions.
Density 1.073 g/cm³Relevant for phase separations during liquid-liquid extractions.
Vapor Pressure 2.31 mmHg at 25°CSufficiently volatile to participate in gas-solid interface reactions.

Data supported by 1 and 2 chemical databases.

Mechanistic Role in Organic Synthesis

DMANE is widely recognized as a3. Its primary utility lies in its ability to undergo addition-elimination reactions. The dimethylamino group acts as an excellent, traceless leaving group, allowing chemists to introduce a nitrovinyl moiety into complex aromatic systems, such as indoles.

Synthesis DMANE 1-Dimethylamino-2-nitroethylene (Electrophile) Adduct C-C Adduct Intermediate DMANE->Adduct Nucleophilic Addition Indole Indole Derivative (Nucleophile) Indole->Adduct Nucleophilic Addition Elimination - Dimethylamine (Leaving Group) Adduct->Elimination Heat / Acid Catalyst Product 3-(2-Nitrovinyl)indole Elimination->Product Rearomatization

Addition-elimination mechanism of DMANE with indoles to yield 3-(2-nitrovinyl)indoles.

Self-Validating Protocol: Synthesis of 3-(2-Nitrovinyl)indoles via DMANE

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation steps.

  • Substrate Activation: Dissolve the indole derivative (1.0 eq) and DMANE (1.2 eq) in anhydrous trifluoroacetic acid (TFA).

    • Causality: Acidic conditions protonate the dimethylamino group of DMANE. This dramatically enhances its leaving group ability and increases the electrophilicity of the adjacent carbon, lowering the activation energy for nucleophilic attack.

  • Nucleophilic Addition: Stir the mixture at 60°C for 2-4 hours under an inert argon atmosphere.

    • Causality: Elevated temperature provides the kinetic energy required to overcome steric hindrance during the formation of the bulky C-C adduct.

  • Elimination & Rearomatization: The intermediate spontaneously eliminates dimethylamine (driven by the heat and acid) to restore the aromaticity of the indole ring, yielding the highly conjugated 3-(2-nitrovinyl)indole.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase.

    • Validation: The reaction is complete when the DMANE spot (UV active, distinct yellow) disappears and a new, highly fluorescent product spot emerges with a lower Rf value.

  • Isolation: Quench the reaction carefully with saturated NaHCO₃ to neutralize the TFA. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Environmental Fate & Ozonolysis Kinetics

Beyond synthesis, DMANE is a critical model compound for understanding the environmental degradation of nitrogen-containing alkenes. Because nitro, amino, and C=C functional groups are common in emerging contaminants (e.g., munitions, pharmaceuticals, and neonicotinoid pesticides), DMANE's degradation pathways provide a predictive framework for environmental toxicity.

Research demonstrates that4. The presence of both groups in DMANE creates a counterbalancing kinetic effect. Furthermore,5.

Ozonolysis DMANE DMANE (Gas/Solid Phase) O3 Ozone (O3) Attack DMANE->O3 Gas-Solid Interface OH OH Radical Attack DMANE->OH Atmospheric Oxidation PO Primary Ozonide (C=C Cleavage) O3->PO OH_Adduct OH-Adduct (Addition Reaction) OH->OH_Adduct Prod1 Dimethylformamide & Formaldehyde PO->Prod1 Decomposition Prod2 Low Toxicity Degradants OH_Adduct->Prod2 H-Abstraction/Oxidation

Environmental fate of DMANE via ozonolysis and OH radical-initiated oxidation.

Self-Validating Protocol: Gas-Solid Interface Ozonolysis Study

To accurately measure the environmental degradation kinetics of DMANE without solvent interference, a gas-solid interface model must be employed.

  • Thin Film Deposition: Dissolve solid DMANE in HPLC-grade acetonitrile. Deposit a 10 µL micro-aliquot onto a transparent ZnSe window and allow the solvent to evaporate under a gentle N₂ stream.

    • Causality: Acetonitrile ensures complete dissolution without reacting with DMANE. Evaporating it leaves a uniform solid film, which is critical for calculating reproducible surface-area-to-volume ratios.

  • Ozone Exposure: Assemble the ZnSe window inside a vacuum-sealed 10 cm gas cell. Introduce a calibrated concentration of O₃ (e.g., 100 ppm) into the cell.

    • Causality: Vacuum sealing purges ambient moisture, preventing competitive hydrolysis pathways that would skew the ozonolysis kinetic data.

  • Real-Time FTIR Monitoring: Monitor the reaction continuously using Fourier-transform infrared spectroscopy (FTIR).

    • Validation: Track the decay of the C=C stretching frequency. The emergence of a distinct carbonyl peak at 1714 cm⁻¹ confirms the formation of dimethylformamide (DMF), validating the primary ozonide cleavage mechanism.

Safety, Toxicity, and Handling Protocols

Despite its utility, DMANE presents significant occupational hazards. According to standard safety data,6.

Standard Operating Procedure for Safe Handling
  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized dust.

  • Personal Protective Equipment (PPE): Personnel must wear nitrile gloves (double-gloving recommended due to the compound's potential to 7), chemical splash goggles, and a flame-resistant lab coat.

  • Storage: Store at -20°C in a tightly sealed, light-resistant container backfilled with argon.

    • Causality: Cold storage prevents thermal degradation, while argon displacement prevents premature oxidation of the electron-rich dimethylamino group.

  • Spill Decontamination: In the event of a solid spill, do not sweep dry. Lightly mist the solid with a 10% bleach solution to oxidize the reactive double bond, then wipe up with absorbent pads and dispose of as hazardous chemical waste.

References

  • Aaronchem. 1190-92-7 | MFCD00051519 | 1-Dimethylamino-2-nitroethylene. Retrieved from3

  • Lookchem. Cas 1190-92-7, 1-DIMETHYLAMINO-2-NITROETHYLENE. Retrieved from 2

  • National Center for Biotechnology Information (PubChem). N,N-Dimethyl-2-nitroethenamine | C4H8N2O2 | CID 637928. Retrieved from 1

  • The Journal of Physical Chemistry A (ACS Publications). Gas Phase and Gas–Solid Interface Ozonolysis of Nitrogen Containing Alkenes: Nitroalkenes, Enamines, and Nitroenamines. Retrieved from4

  • ChemistrySelect (ResearchGate). OH Radical‐Initiated Oxidation of 1‐Dimethylamino‐2‐Nitroethylene: A Theoretical Study. Retrieved from 5

  • ThermoFisher Scientific. SAFETY DATA SHEET: 1-Dimethylamino-2-nitroethylene. Retrieved from 6

  • University of Georgia (UGA) Office of Research. Standard Operating Procedure: 1-dimethylamino-2-nitroethylene-1190-92-7. Retrieved from 7

Sources

Foundational

Theoretical Elucidation of the Atmospheric Oxidation Pathways of 1-Dimethylamino-2-nitroethylene (DMANE)

An In-Depth Technical Guide Abstract 1-Dimethylamino-2-nitroethylene (DMANE) is a nitroenamine compound utilized as a synthetic building block, notably in the production of certain pesticides.[1] Its potential release in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

1-Dimethylamino-2-nitroethylene (DMANE) is a nitroenamine compound utilized as a synthetic building block, notably in the production of certain pesticides.[1] Its potential release into the environment necessitates a thorough understanding of its atmospheric fate. This technical guide provides a detailed examination of the theoretical studies that have elucidated the primary oxidation mechanisms of DMANE, focusing on its reactions with the hydroxyl radical (•OH) and ozone (O₃). By leveraging high-level quantum chemical calculations, researchers have mapped the potential energy surfaces, identified key intermediates and transition states, and determined reaction kinetics. This guide synthesizes these findings, offering a causal explanation for the operative reaction pathways and providing field-proven computational protocols for researchers in atmospheric chemistry, environmental science, and drug development who may encounter similar molecular scaffolds. The dominant atmospheric degradation pathway for DMANE is initiated by the hydroxyl radical, with OH-addition to the carbon-carbon double bond being significantly more favorable than hydrogen abstraction.[1] Ozonolysis, particularly at gas-solid interfaces, also contributes to its degradation, albeit with different kinetics and product distributions.[2][3]

Introduction: The Significance of DMANE and the Predictive Power of Theoretical Chemistry

1-Dimethylamino-2-nitroethylene (DMANE) is a polarized alkene featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group. This push-pull electronic structure makes it a versatile reagent in organic synthesis.[4] However, its use as a precursor for pesticides and other industrial chemicals raises concerns about its environmental persistence and transformation.[1] Atmospheric oxidation is the primary degradation route for many volatile organic compounds (VOCs). Understanding the specific pathways through which DMANE is oxidized is crucial for predicting its atmospheric lifetime, its potential to form secondary pollutants like ozone, and the nature of its degradation products.[1]

Direct experimental measurement of the reaction mechanisms of short-lived radical species with complex molecules can be challenging. Theoretical chemistry, particularly using Density Functional Theory (DFT) and high-level ab initio methods, provides an indispensable toolkit. It allows us to construct a detailed, step-by-step map of the reaction, visualizing transition states that exist for mere femtoseconds and calculating energy barriers that dictate reaction rates. This in-silico approach not only complements experimental data but often provides mechanistic insights that are otherwise inaccessible.

This guide focuses on the two most significant atmospheric oxidants: the hydroxyl radical (•OH), the primary daytime oxidant, and ozone (O₃), which contributes to degradation both day and night.

Core Computational Methodologies: A Self-Validating System

The reliability of theoretical predictions hinges on the selection of appropriate computational methods. The studies described herein employ a multi-tiered approach that has become a standard for achieving both accuracy and computational feasibility in the study of reaction mechanisms.

Expertise & Experience: The Rationale Behind Method Selection

  • Geometry Optimization and Frequency Calculations: The initial step involves finding the lowest energy structure for all reactants, products, intermediates, and transition states. The M06-2X and ωB97X-D functionals are chosen because they are parametrized to perform exceptionally well for non-covalent interactions, thermochemistry, and, most importantly, kinetic barrier heights.[1] The choice of a flexible basis set like 6-311+G(d,p) is critical. This triple-zeta basis set provides a robust description of the electron distribution, while the added diffuse functions (+) are essential for accurately modeling anions and lone pairs, and the polarization functions (d,p) allow for distortion of atomic orbitals, which is necessary to describe chemical bonding.[1]

  • Energy Refinement (The "Gold Standard"): While DFT is excellent for geometries, higher accuracy in energy is often required. A single-point energy calculation using the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method is performed on the DFT-optimized geometries.[1] CCSD(T) is widely considered the "gold standard" in quantum chemistry for its high accuracy, providing a reliable benchmark for the reaction and activation energies.

  • Kinetic Calculations: To move from a static energy diagram to real-world reaction rates, Canonical Variational Transition State Theory (CVT-TST) is employed.[1] This theory refines standard transition state theory by locating the "bottleneck" on the reaction path, providing more accurate rate constants, especially for reactions with low or no energy barrier.

Experimental Protocol: Standard Computational Workflow for DMANE Oxidation
  • Initial Structure Generation: Build the 3D structures of DMANE and the oxidant (e.g., •OH).

  • Conformational Search: For flexible molecules, perform a conformational search to ensure the lowest energy conformer is used as the starting point.

  • Geometry Optimization: Optimize the geometries of reactants, transition states, intermediates, and products using a selected DFT functional (e.g., M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Analysis: Perform a frequency calculation at the same level of theory. For minima (reactants, products, intermediates), this confirms the structure is a true energy minimum (zero imaginary frequencies). For a transition state, it confirms the structure is a first-order saddle point (exactly one imaginary frequency) and the associated vibrational mode corresponds to the desired reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To validate that a transition state connects the correct reactant and product, an IRC calculation is performed. This involves tracing the reaction path downhill from the transition state to the corresponding minima.

  • Single-Point Energy Refinement: Using the optimized geometries, perform a higher-level single-point energy calculation (e.g., CCSD(T)/aug-cc-pVDZ) to obtain more accurate electronic energies.[1]

  • Rate Constant Calculation: Use the energies and vibrational frequencies from the DFT and CCSD(T) calculations as input for a kinetics program utilizing CVT-TST to calculate temperature-dependent rate constants.

Visualization: Computational Workflow

G cluster_dft DFT Calculations (M06-2X/6-311+G(d,p)) cluster_cc High-Level Refinement cluster_kinetics Kinetics & Thermodynamics A 1. Geometry Optimization B 2. Frequency Analysis A->B C 3. IRC Validation B->C D 4. CCSD(T) Single-Point Energy C->D Optimized Geometries E 5. Rate Constant Calculation (TST) D->E Refined Energies F 6. Potential Energy Surface D->F End Mechanistic Insights F->End Start Initial Structures Start->A

Caption: A typical workflow for theoretical reaction mechanism studies.

OH Radical-Initiated Oxidation: The Dominant Pathway

Theoretical investigations reveal that the reaction of DMANE with the hydroxyl radical is rapid and complex, proceeding through two primary initial steps: radical addition and hydrogen abstraction.[1]

Initial Reaction: Addition vs. Abstraction

The •OH radical can attack DMANE in several ways:

  • Addition: The radical can add to either of the two carbons in the C=C double bond, forming stable radical adducts.

  • Abstraction: The radical can abstract a hydrogen atom from one of the N-methyl groups or from the vinyl carbon.

Computational results show unequivocally that OH-addition is the dominant pathway , being both thermodynamically and kinetically more favorable than H-abstraction.[1] The energy barriers for addition are significantly lower.

Visualization: Initial DMANE + •OH Reaction Channels

G cluster_add Radical Addition (Favorable) cluster_abs H-Abstraction (Disfavored) Reactants DMANE + •OH I1 Intermediate I1 (Addition to C1) Reactants->I1 Low Barrier I2 Intermediate I2 (Addition to C2) Reactants->I2 Lowest Barrier P_abs1 Radical + H2O (from -CH3) Reactants->P_abs1 High Barrier P_abs2 Radical + H2O (from vinyl-H) Reactants->P_abs2 High Barrier

Caption: Branching pathways for the initial reaction of DMANE with •OH.

Quantitative Energetics and Kinetics

The preference for OH-addition is quantified by the calculated potential energy surface. The formation of the two primary adducts, I1 and I2, proceeds with very low or even negative activation barriers, indicating an extremely fast reaction.

Reaction PathwayLevel of TheoryRelative Energy of TS (kcal/mol)Relative Energy of Product (kcal/mol)Rate Constant (cm³ molecule⁻¹s⁻¹)
OH Addition to C1 (forms I1) M06-2X/6-311+G(d,p)-1.13-29.281.58 × 10⁻¹⁰
OH Addition to C2 (forms I2) M06-2X/6-311+G(d,p)-2.69-25.752.54 × 10⁻⁰⁹
H-Abstraction from -CH₃ M06-2X/6-311+G(d,p)3.51-15.52-
Table based on data from S. et al., ChemistrySelect (2024).[1]

The rate constant for the formation of the most stable adduct (I2) is approximately 2.54 × 10⁻⁰⁹ cm³molecule⁻¹s⁻¹, which is about seven orders of magnitude higher than the rate of ozonolysis of typical nitroalkenes.[1] This highlights the critical role of OH-initiated reactions in the atmospheric degradation of DMANE.

Subsequent Reactions and Final Products

The initially formed radical adducts (I1 and I2) are highly reactive and undergo further reactions, primarily with atmospheric oxygen (O₂). These secondary reactions lead to a cascade of intermediates, ultimately forming more stable products. While the full cascade is complex, theoretical studies have identified plausible pathways leading to the formation of compounds such as dimethylformamide, formaldehyde, and various nitrogen-containing species.[1][2] The toxicity assessment of these degradation products is an important aspect of the overall environmental impact analysis.[1]

Ozonolysis: A Secondary Degradation Pathway

While less significant than OH-radical oxidation in the gas phase, the reaction of DMANE with ozone is a relevant degradation channel, especially in environments with high ozone concentrations or at gas-solid interfaces.[2][3]

Mechanistic Considerations

Experimental and modeling studies have investigated the kinetics of DMANE ozonolysis on solid surfaces.[2][3] The reaction is understood to proceed via the Criegee mechanism, where ozone initially adds across the C=C double bond to form a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate.

The electronic nature of DMANE presents an interesting case. The electron-donating amino group activates the double bond towards electrophilic attack by ozone, while the electron-withdrawing nitro group deactivates it. The net effect is a balancing act, resulting in a reaction that is slower than for simple enamines but faster than for simple nitroalkenes.[2][3]

Products and Kinetics at the Gas-Solid Interface

FTIR spectroscopy has identified the products of DMANE ozonolysis, including dimethylformamide (DMF) and formaldehyde.[2][3] The formation of these products confirms that the initial site of ozone attack is the C=C double bond.[2][3] A multiphase kinetics model was used to determine the rate constants for the reaction on a surface and in the bulk.[2][3]

Reaction PhaseRate Constant
Surface Reaction 1.8 × 10⁻⁹ cm² molecule⁻¹ s⁻¹
Bulk Reaction 1.0 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹
Table based on data from A. et al., J. Phys. Chem. A (2022).[2]
Visualization: Simplified DMANE Ozonolysis Pathway

G DMANE DMANE + O3 POZ Primary Ozonide (Unstable) DMANE->POZ Cycloaddition Fragments Decomposition POZ->Fragments Scission Products Final Products (Dimethylformamide, Formaldehyde, etc.) Fragments->Products Rearrangement

Caption: A simplified schematic of the DMANE ozonolysis mechanism.

Conclusion and Outlook

  • Dominance of •OH Radical: The main atmospheric sink for DMANE is its reaction with the hydroxyl radical.

  • Favorable Addition Pathway: The OH-addition to the C=C double bond is the kinetically dominant initial step, with subsequent reactions leading to a variety of degradation products.

  • Secondary Ozonolysis Role: Ozonolysis serves as a secondary degradation pathway, with competing electronic effects from the amino and nitro groups modulating its rate.

This guide demonstrates the power of a synergistic computational approach—using robust DFT methods for geometries and frequencies, refined by CCSD(T) for energetics—to build a comprehensive and predictive model of a complex chemical process. Future research could expand upon this foundation by exploring other atmospheric oxidants (e.g., NO₃ radical), investigating the role of photolysis in DMANE degradation, and examining the reaction mechanisms in the aqueous phase to fully characterize its environmental fate.

References

  • S., S. et al. (2024). OH Radical‐Initiated Oxidation of 1‐Dimethylamino‐2‐Nitroethylene: A Theoretical Study. ChemistrySelect. Available at: [Link]

  • Zhang, C. et al. (2024). Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. JACS Au. Available at: [Link]

  • A., A. et al. (2022). Gas Phase and Gas–Solid Interface Ozonolysis of Nitrogen Containing Alkenes: Nitroalkenes, Enamines, and Nitroenamines. The Journal of Physical Chemistry A. Available at: [Link]

  • Tang, C. et al. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. Physical Chemistry Chemical Physics. Available at: [Link]

  • Zhou, Y. et al. (2017). Reaction mechanisms of DNT with hydroxyl radicals for advanced oxidation processes-a DFT study. Journal of Molecular Modeling. Available at: [Link]

  • V, S. et al. (2021). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. PLoS ONE. Available at: [Link]

  • Li, Q. et al. (2023). A Study of the Methane Oxidation Mechanism and Reaction Pathways Using Reactive Molecular Simulation and Nonlinear Manifold Learning. International Journal of Molecular Sciences. Available at: [Link]

  • de Oliveira, S. C. et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Available at: [Link]

  • Polovyanenko, D. N. et al. (2003). DFT Study of Nitroxide Radicals. 1. Effects of solvent on structural and electronic characteristics of 4-amino-2,2,5,5-tetramethyl-3-imidazoline-N-oxyl. arXiv.org. Available at: [Link]

  • Lim, S. et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Molecules. Available at: [Link]

  • A., A. et al. (2022). Gas Phase and Gas–Solid Interface Ozonolysis of Nitrogen Containing Alkenes: Nitroalkenes, Enamines, and Nitroenamines. PMC. Available at: [Link]

  • C, M. et al. (2023). Initial decomposition pathways of 1,1-diamino-2,2-dinitroethylene (α-FOX-7) in the condensed phase. RSC Advances. Available at: [Link]

  • Bagryanskaya, E. G. et al. (2004). DFT study of nitroxide radicals. 1. Effects of solvent on structural and electronic characteristics of 4-amino-2,2,5,5-tetramethyl-3-imidazoline-N-oxyl. Nazarbayev University Repository. Available at: [Link]

  • Roy, K. et al. (2026). Computational Investigation of Methoxy Radical-Driven Oxidation of Dimethyl Sulfide: A Pathway Linked to Methane Oxidation. MDPI. Available at: [Link]

  • Ashworth, I. W. et al. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Springer. Available at: [Link]

  • Zhang, Y. et al. (2023). Theoretical insights on potential-dependent oxidation behaviors and antioxidant strategies of MXenes. eScholarship.org. Available at: [Link]

  • Wang, Y. et al. (2026). Thermal Decomposition of 1,1‐Diamino‐2,2‐dinitroethylene Using a Chemical Reaction Neural Network: Kinetic Modelling and Reaction Mechanism Analysis. ResearchGate. Available at: [Link]

  • Chen, M. et al. (2026). Elucidation of the myrcene ozonolysis mechanism from a Criegee Chemistry perspective. Atmospheric Chemistry and Physics. Available at: [Link]

  • Albini, A. et al. (2017). Experimental and DFT Computational Insight into Nitrosamine Photochemistry—Oxygen Matters. CUNY Academic Works. Available at: [Link]

  • Hirai, H. & Jinnouchi, R. (2022). Discovering Chemical Reaction Pathways Using Accelerated Molecular Dynamics Simulations and Network Analysis Tools - Application to Oxidation Induced Decomposition of Ethylene Carbonate. ResearchGate. Available at: [Link]

  • Collins, S. E. (2022). Spectroscopic Studies of Small Molecule Oxidation Mechanisms on Cu/TiO2 Aerogel Surfaces. VTechWorks. Available at: [Link]

  • Arriaga, D. K. et al. (2023). Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol. Organic Chemistry Portal. Available at: [Link]

  • Bagryanskaya, E. G. et al. (2004). DFT Study of Nitroxide Radicals. 1. Effects of Solvent on Structural and Electronic Characteristics of 4Amino2,2,5,5-tetramethyl-3-imidazoline- N -oxyl. ResearchGate. Available at: [Link]

  • Schramm, A. et al. (2025). An Alternative Metabolic Pathway of Glucose Oxidation Induced by Mitochondrial Complex I Inhibition: Serinogenesis and Folate Cycling. MDPI. Available at: [Link]

  • Turner, A. M. et al. (2023). Electron-Induced Decomposition of Solid 1,1-Diamino-2,2-dinitroethylene (FOX-7) at Cryogenic Temperatures. The Journal of Physical Chemistry A. Available at: [Link]

  • Kumar, R. & Jafri, M. S. (2016). Computational Modeling of Mitochondria to Understand the Dynamics of Oxidative Stress. Methods in Molecular Biology. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,8-Bis(dimethylamino)naphthalene

A Note on Nomenclature: The topic specified was "DMANE." Following a comprehensive search of chemical databases, it has been determined that "DMANE" is not a standard acronym for a recognized chemical compound. However,...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The topic specified was "DMANE." Following a comprehensive search of chemical databases, it has been determined that "DMANE" is not a standard acronym for a recognized chemical compound. However, the acronym "DMAN" is widely used for 1,8-Bis(dimethylamino)naphthalene, a compound of significant interest in research and development. Given the similarity and the context of the request, this guide will focus on the physical properties of 1,8-Bis(dimethylamino)naphthalene, also known by its trade name Proton-Sponge®.

Introduction: The Significance of 1,8-Bis(dimethylamino)naphthalene in Research and Development

1,8-Bis(dimethylamino)naphthalene (DMAN) is a unique aromatic diamine characterized by the presence of two bulky dimethylamino groups at the 1 and 8 (peri) positions of the naphthalene ring. This specific steric arrangement forces the lone pairs of the nitrogen atoms to be directed towards each other, resulting in an unusually high basicity (pKa of its conjugate acid is 12.1 in water) for an organic amine, while being a poor nucleophile.[1][2] This distinct property has led to its classification as a "proton sponge," a term that underscores its remarkable ability to "soak up" protons from a reaction medium.[3][4]

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of DMAN is paramount. These properties, namely the melting point and solubility, are critical determinants in its handling, purification, formulation, and application in organic synthesis.[5][6] For instance, its use as a non-nucleophilic base in sensitive reactions requires precise knowledge of its solubility in various organic solvents to ensure homogeneous reaction conditions.[1] This guide provides an in-depth examination of the melting point and solubility of DMAN, supported by detailed experimental protocols for their determination.

Core Physical Properties of 1,8-Bis(dimethylamino)naphthalene (DMAN)

The physical characteristics of DMAN are a direct consequence of its molecular structure. The large, non-polar naphthalene core, combined with the two dimethylamino groups, dictates its behavior in terms of phase transition and interaction with solvents.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range. DMAN presents as a pale brownish-pink or grey to off-white crystalline solid at room temperature.[1][3][5]

Solubility Profile

The solubility of DMAN is governed by the "like dissolves like" principle. The predominantly non-polar aromatic structure results in good solubility in many organic solvents, while the lack of significant hydrogen bonding capability with water leads to poor aqueous solubility.[1][7] This solubility profile is a critical consideration for its application as a proton scavenger in a variety of reaction media.[8]

Quantitative Physical Property Data

The following table summarizes the key physical properties of DMAN based on available data from various chemical suppliers and databases.

Physical PropertyValueSource(s)
Melting Point 47 - 51 °C[1][3][5][9]
49 - 51 °C[7][10]
46 - 52 °C[11]
Solubility in Water Insoluble[1][3][7]
31.2 µg/mL (at pH 7.4)[12]
Solubility in Organic Solvents
Chloroform50 mg/mL[8][13]
MethanolSoluble[1][7]
GeneralSoluble in various organic solvents[3][5][14]

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the precise determination of the melting point and solubility of DMAN. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Melting Point Determination

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid like DMAN. The capillary method using a melting point apparatus is the standard procedure.

  • Sample Preparation:

    • Ensure the DMAN sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the DMAN powder to collect a small amount of the sample.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination:

    • Rapidly heat the sample to get a preliminary, approximate melting point. This provides a target range for a more precise measurement.

    • Record the temperature at which the sample melts.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a fresh, packed capillary tube into the apparatus.

    • Heat the sample at a slow, controlled rate of 1-2°C per minute when approaching the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted (T2).

    • The melting point range is reported as T1 - T2. For pure DMAN, this range should be narrow.

A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate can lead to an artificially wide and inaccurate melting point range. Repeating the measurement and obtaining a consistent, narrow range validates the purity of the sample and the accuracy of the technique.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Crush DMAN to fine powder Prep2 Pack capillary tube (2-3 mm) Prep1->Prep2 Measure1 Rapid heating for approximate MP Prep2->Measure1 Measure2 Cool down apparatus Measure1->Measure2 Measure3 Slow heating (1-2°C/min) Measure2->Measure3 Measure4 Record T1 (first liquid) Measure3->Measure4 Measure5 Record T2 (all liquid) Measure4->Measure5 Result1 Report Melting Range (T1 - T2) Measure5->Result1

Caption: Workflow for determining the melting point of DMAN.

Protocol 2: Solubility Determination (Gravimetric Method)

This protocol outlines a reliable method for quantitatively determining the solubility of DMAN in a specific organic solvent at a given temperature. This method relies on creating a saturated solution and then determining the mass of the dissolved solute.

  • Preparation of Saturated Solution:

    • To a series of sealed vials, add a known volume of the desired solvent (e.g., 5.0 mL of chloroform).

    • Add an excess of DMAN to each vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for the solid to settle.

    • Carefully withdraw a known volume of the clear, supernatant liquid using a pre-warmed volumetric pipette to prevent premature crystallization.

    • Transfer the aliquot to a pre-weighed, dry container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of DMAN.

    • Once the solvent is completely removed, re-weigh the container with the dried DMAN residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved DMAN by subtracting the initial weight of the container from the final weight.

    • Express the solubility in the desired units, such as mg/mL or g/100 mL.

Reaching equilibrium is critical for accurate solubility determination. Running the experiment for varying lengths of time and observing a plateau in the measured solubility can validate that equilibrium has been achieved. Using a pre-warmed pipette ensures that the temperature of the saturated solution does not drop during transfer, which would cause the solute to precipitate and lead to an underestimation of solubility.

SolubilityWorkflow cluster_saturation Saturation cluster_analysis Analysis cluster_calculation Calculation Sat1 Add excess DMAN to known solvent volume Sat2 Equilibrate at constant temperature with agitation Sat1->Sat2 Ana1 Withdraw known volume of supernatant Sat2->Ana1 Ana2 Evaporate solvent from aliquot Ana1->Ana2 Ana3 Weigh dried DMAN residue Ana2->Ana3 Calc1 Calculate mass of dissolved DMAN Ana3->Calc1 Calc2 Express solubility (e.g., mg/mL) Calc1->Calc2

Caption: Workflow for the gravimetric determination of DMAN solubility.

Conclusion

The physical properties of 1,8-Bis(dimethylamino)naphthalene, particularly its melting point and solubility, are fundamental parameters that inform its effective use in research and drug development. A precise melting point serves as a reliable indicator of purity, while a comprehensive understanding of its solubility in various organic solvents is essential for its application in organic synthesis. The protocols detailed in this guide provide robust and validated methods for the accurate determination of these critical properties, empowering scientists to utilize this powerful non-nucleophilic base with confidence and precision.

References

  • 1,8-Bis(dimethylamino)naphthalene. Grokipedia. [Link]

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  • Proton sponge. CAS Common Chemistry. [Link]

  • 1,8-Bis(dimethylamino)naphthalene. Wikipedia. [Link]

  • Proton-sponge®. Krackeler Scientific, Inc. [Link]

  • Proton sponge | C14H18N2 | CID 88675. PubChem. [Link]

  • Proton sponge: an aromatic glycolysis catalyst. RSC Publishing. [Link]

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Foundational

The Enduring Utility of 1-Dimethylamino-2-nitroethylene: A Comprehensive Technical Guide for Synthetic Chemists

Abstract This in-depth technical guide provides a comprehensive overview of 1-Dimethylamino-2-nitroethylene (DMANE), a versatile and highly reactive reagent in modern organic synthesis. From its initial discovery to its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 1-Dimethylamino-2-nitroethylene (DMANE), a versatile and highly reactive reagent in modern organic synthesis. From its initial discovery to its contemporary applications in the synthesis of complex heterocyclic scaffolds and pharmaceutical intermediates, this document serves as a central resource for researchers, scientists, and drug development professionals. The guide elucidates the historical context of DMANE, details its synthetic methodologies with mechanistic insights, summarizes its key physicochemical and spectroscopic properties, and explores its synthetic utility with a focus on the underlying principles of its reactivity. Furthermore, this guide provides detailed experimental protocols and essential safety and handling information to ensure its effective and safe utilization in the laboratory.

Introduction and Historical Context

1-Dimethylamino-2-nitroethylene, often abbreviated as DMANE, is a valuable synthetic building block, classified as a nitroenamine. Its chemical structure, featuring a push-pull system with the electron-donating dimethylamino group and the electron-withdrawing nitro group, imparts a unique reactivity profile that has been exploited in a myriad of organic transformations.

The seminal report on the synthesis and utility of 1-Dimethylamino-2-nitroethylene for the direct nitrovinylation of indoles and other electron-rich aromatic compounds was published in The Journal of Organic Chemistry in 1977.[1] This work laid the foundation for the widespread adoption of DMANE as a practical and efficient reagent for the introduction of the 2-nitrovinyl moiety, a precursor to various functional groups, including aminoethyl side chains found in many biologically active molecules. Prior to the introduction of DMANE, the synthesis of such compounds often required multi-step sequences, such as Vilsmeier-Haack formylation followed by a Knoevenagel condensation with nitromethane.[1] DMANE provides a more direct and often higher-yielding one-step alternative.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 1-Dimethylamino-2-nitroethylene is critical for its proper identification, handling, and use in synthesis.

PropertyValueSource
CAS Number 1190-92-7[2][3]
Molecular Formula C₄H₈N₂O₂[2][4]
Molecular Weight 116.12 g/mol [2][5]
Appearance Yellow to orange crystalline solid[4]
Melting Point 103-107 °C[3]
IUPAC Name (E)-N,N-dimethyl-2-nitroethenamine[6][7]
Solubility Soluble in alcohols, ethers, chloroform, and acetone; slightly soluble in n-hexane.[3]

Spectroscopic Data:

Spectrum TypeKey DataSource
¹³C NMR Spectral data available.[6]
Mass Spectrometry (GC-MS) Mass spectrum available through the NIST database.[6][8]
Infrared (IR) Spectroscopy Gas-phase IR spectrum available through the NIST database.[9]

Synthesis of 1-Dimethylamino-2-nitroethylene

The preparation of 1-Dimethylamino-2-nitroethylene can be achieved through several synthetic routes. The most common and practical methods are detailed below.

Classical Synthesis from a DMF/Dimethyl Sulfate Complex

The original and widely cited method for the preparation of DMANE involves the reaction of a pre-formed complex of N,N-dimethylformamide (DMF) and dimethyl sulfate with nitromethane in the presence of a base.[1]

Experimental Protocol:

  • Formation of the DMF/Dimethyl Sulfate Complex: Equimolar amounts of N,N-dimethylformamide and dimethyl sulfate are mixed. The reaction proceeds at room temperature over two days or can be accelerated by heating at 60-80°C for two hours to furnish the O-methyl complex of the amide.[1]

  • Reaction with Nitromethane: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), the DMF/dimethyl sulfate complex and nitromethane are added.[1]

  • Workup and Purification: The reaction mixture is briefly heated to boiling, then cooled, and the solvent is removed under reduced pressure. The residue is extracted with methylene chloride, and the solvent is again evaporated. The resulting solid is washed with cold isopropanol and recrystallized from the same solvent to yield 1-Dimethylamino-2-nitroethylene.[1]

Reaction Mechanism:

The synthesis proceeds through the formation of a Vilsmeier-like reagent from DMF and dimethyl sulfate. This electrophilic species then reacts with the nucleophilic nitronate anion, generated by the deprotonation of nitromethane by sodium ethoxide. Subsequent elimination of methanol affords the final product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Nitronate Formation cluster_2 Condensation and Elimination DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 1. DMS Dimethyl Sulfate DMS->Vilsmeier Intermediate Adduct Vilsmeier->Intermediate 3. Nucleophilic Attack Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate 2. Deprotonation NaOEt Sodium Ethoxide NaOEt->Nitronate Nitronate->Intermediate DMANE DMANE Intermediate->DMANE 4. Elimination

Caption: Synthesis of DMANE via the Vilsmeier-like reagent pathway.

Alternative Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

An alternative and often higher-yielding method for the synthesis of DMANE involves the direct reaction of nitromethane with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][10] This method avoids the use of the highly toxic dimethyl sulfate.

Experimental Protocol:

  • Reaction Setup: Nitromethane and N,N-dimethylformamide dimethyl acetal are dissolved in a suitable solvent such as methanol.[10]

  • Reaction Conditions: The reaction mixture is heated, typically at temperatures ranging from 30 to 85°C, for a period of 0.5 to 2 hours.[10]

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, often to around 0°C, to induce precipitation of the product. The solid is then collected by filtration, washed with cold methanol, and dried under reduced pressure to afford 1-Dimethylamino-2-nitroethylene.[10]

Reactivity and Applications in Organic Synthesis

The "push-pull" electronic nature of 1-Dimethylamino-2-nitroethylene makes it a versatile reagent. The electron-donating dimethylamino group and the electron-withdrawing nitro group activate the double bond for a variety of transformations.

Nitrovinylation of Aromatic and Heteroaromatic Compounds

The most prominent application of DMANE is the direct introduction of a 2-nitrovinyl group onto electron-rich aromatic and heteroaromatic systems. This reaction typically proceeds via an electrophilic substitution mechanism where the dimethylamino group acts as a good leaving group.

Reaction with Indoles:

DMANE reacts readily with indoles at the C3 position to afford 3-(2-nitrovinyl)indoles, which are valuable precursors for the synthesis of tryptamines and other biologically active indole alkaloids.[1] The reaction is often carried out in trifluoroacetic acid, which acts as both a solvent and an activator.[11]

G Indole Indole Nitrovinylindole 3-(2-Nitrovinyl)indole Indole->Nitrovinylindole TFA DMANE 1-Dimethylamino- 2-nitroethylene DMANE->Nitrovinylindole Tryptamine Tryptamine Nitrovinylindole->Tryptamine Reduction

Caption: General scheme for the synthesis of tryptamines from indoles using DMANE.

Experimental Protocol for the Synthesis of 3-(2-Nitrovinyl)indole:

  • Reaction Setup: To a stirred solution of 1-dimethylamino-2-nitroethylene in trifluoroacetic acid at ice-bath temperature, indole is added under a nitrogen atmosphere.[1]

  • Reaction Progression: The mixture is stirred for a short period (e.g., 10 minutes), during which a color change is typically observed.[1]

  • Workup: The reaction mixture is then allowed to warm to room temperature and poured into ice water, leading to the precipitation of the product. The aqueous solution is extracted with an organic solvent like ethyl acetate.[1]

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate and brine solutions, dried over sodium sulfate, and the solvent is removed in vacuo. The resulting solid can be further purified by recrystallization.[1]

Role as a Michael Acceptor

The electron-deficient double bond in DMANE makes it an excellent Michael acceptor. It can react with a variety of nucleophiles, where the dimethylamino group is subsequently eliminated. This reactivity has been utilized in the synthesis of various cyclic and acyclic compounds.

Precursor to Pharmaceutical Intermediates

While direct application of DMANE in the final steps of drug synthesis is less common, its structural motif is present in key intermediates. For instance, a related compound, N-methyl-1-methylthio-2-nitroethenamine, is a crucial building block in the synthesis of the H₂ receptor antagonist, Ranitidine.[12][13][14] The synthesis involves the reaction of this nitroethylene derivative with a histamine-like side chain. This highlights the importance of the nitroenamine scaffold, for which DMANE is a parent compound, in medicinal chemistry.

Safety and Handling

1-Dimethylamino-2-nitroethylene is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale the dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Recommended storage is often at 2-8°C.

  • In Case of Exposure:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

Since its discovery, 1-Dimethylamino-2-nitroethylene has established itself as an indispensable tool in the arsenal of synthetic organic chemists. Its straightforward synthesis and unique reactivity as a nitrovinylating agent have streamlined the preparation of a wide array of complex molecules, particularly in the realm of heterocyclic and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for its effective and safe application in the laboratory. The continued exploration of the reactivity of DMANE and related nitroenamines promises to unveil new synthetic methodologies and facilitate the development of novel bioactive compounds.

References

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  • Ranitidine. (2016, October 15). New Drug Approvals. Retrieved March 12, 2026, from [Link]

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Exploratory

1-Dimethylamino-2-nitroethylene: A Versatile Model Compound for Elucidating Reaction Mechanisms in Modern Synthesis

An In-Depth Technical Guide Abstract: 1-Dimethylamino-2-nitroethylene (DMANE) is a crystalline solid that serves as a uniquely powerful tool in the study of organic reaction mechanisms. Its distinct "push-pull" electroni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: 1-Dimethylamino-2-nitroethylene (DMANE) is a crystalline solid that serves as a uniquely powerful tool in the study of organic reaction mechanisms. Its distinct "push-pull" electronic structure, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group across a carbon-carbon double bond, renders it a highly reactive and predictable model compound. This guide provides an in-depth analysis of DMANE's synthesis, physicochemical properties, and its pivotal role in understanding fundamental reaction classes, including addition-elimination, Michael additions, and cycloadditions. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize DMANE as a model for mechanistic inquiry and a building block in complex synthesis.

Introduction: The Unique Value of a Polarized Alkene

1-Dimethylamino-2-nitroethylene (DMANE) is an organic compound featuring a dimethylamino group and a nitro group attached to opposite ends of an ethylene backbone.[1] This arrangement creates a highly polarized π-system, often referred to as a "push-pull" alkene. The lone pair of electrons on the nitrogen of the dimethylamino group donates electron density into the double bond, while the potent electron-withdrawing nitro group pulls density away. This electronic configuration imparts several key characteristics that make DMANE an exceptional model compound for mechanistic studies:

  • Enhanced Electrophilicity: The β-carbon (adjacent to the nitro group) is rendered significantly electron-deficient and highly susceptible to attack by a wide range of nucleophiles.

  • Activated Michael Acceptor: It serves as a highly reactive Michael acceptor, allowing for the study of conjugate addition dynamics.[2][3]

  • Stable but Reactive: DMANE is a stable, crystalline solid at room temperature, making it easy to handle and measure, yet it exhibits high reactivity under mild conditions.

  • Good Leaving Group: The dimethylamino group, upon protonation, becomes an excellent leaving group, facilitating addition-elimination sequences that are central to many substitution reactions.[4]

These features allow DMANE to serve as a practical surrogate for the unstable nitroacetaldehyde or as a synthon for the 2-nitrovinyl cation, providing a reliable platform for investigating reactions that are otherwise difficult to control or analyze.[1] Its utility is particularly pronounced in the synthesis of heterocyclic compounds and as a key intermediate in the pharmaceutical industry.[1][5]

Synthesis and Physicochemical Profile

DMANE is readily prepared from inexpensive and common laboratory reagents.[6] The synthesis typically involves the reaction of nitromethane with a Vilsmeier-type reagent formed from N,N-dimethylformamide (DMF) and dimethyl sulfate.[6]

Diagram: Synthesis of 1-Dimethylamino-2-nitroethylene

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Condensation DMF N,N-Dimethylformamide (DMF) Complex DMF/Me₂SO₄ Complex DMF->Complex 60-80°C DMS Dimethyl Sulfate DMS->Complex DMANE 1-Dimethylamino-2-nitroethylene (DMANE) Complex->DMANE Addition Nitromethane Nitromethane Nitromethane->DMANE Base Base (e.g., NaOEt) Base->DMANE Deprotonation

Caption: Synthetic pathway for 1-Dimethylamino-2-nitroethylene (DMANE).

Physicochemical Data Summary

The key properties of DMANE are summarized in the table below, providing essential data for laboratory use.[7][8][9]

PropertyValueReference(s)
IUPAC Name (E)-N,N-dimethyl-2-nitroethenamine[7][8]
CAS Number 1190-92-7[7][8]
Molecular Formula C₄H₈N₂O₂[7][8]
Molecular Weight 116.12 g/mol [7][8]
Appearance Yellow solid[6]
Melting Point 104°C[6]
Topological Polar Surface Area 49.1 Ų[8]
Canonical SMILES CN(C)C=C[O-][7]
InChIKey JKOVQYWMFZTKMX-ONEGZZNKSA-N[7]

Mechanistic Insights from DMANE Reactions

The primary value of DMANE lies in its application as a model substrate to dissect complex reaction mechanisms. Its predictable reactivity allows for the isolation of intermediates and the validation of mechanistic hypotheses.

Addition-Elimination with Electron-Rich Heterocycles

One of the most well-documented uses of DMANE is in the electrophilic substitution of electron-rich aromatic and heteroaromatic systems, such as indoles.[1][6] This reaction proceeds via a clear addition-elimination pathway and serves as a model for understanding this fundamental mechanistic class. The dimethylamino group is ultimately replaced by the aromatic ring.[4]

Causality of Experimental Choice: The reaction is often conducted in trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA).[6] This acidic medium serves a critical dual purpose:

  • It protonates the nitrogen of the dimethylamino group, transforming it into a much better leaving group (-N⁺H(CH₃)₂).

  • It activates the indole substrate for electrophilic attack.

This choice of solvent is key to facilitating the elimination step, which drives the reaction to completion with high yields.

Diagram: General Mechanism of Addition-Elimination

G Reactants Indole + DMANE Intermediate Zwitterionic Intermediate (Tetrahedral Adduct) Reactants->Intermediate Nucleophilic Attack (Addition) Products 3-(2-Nitrovinyl)indole + Dimethylamine Intermediate->Products Elimination of HN(CH₃)₂

Caption: Mechanism for the reaction of DMANE with indole.

Michael Addition Reactions

The strong polarization of the C=C bond makes DMANE an excellent Michael acceptor.[2] It provides a simplified, model system for studying the conjugate addition of various nucleophiles (e.g., enolates, amines, thiols) to nitroalkenes.[10] The reaction allows for precise investigation of kinetic versus thermodynamic control, the influence of stereocenters, and the effects of different catalysts, including organocatalysts.[11] The resulting adducts are versatile intermediates, as the nitro group can be reduced to an amine or converted to a carbonyl via the Nef reaction.[2]

Cycloaddition Reactions

As a highly activated alkene, DMANE is a potent component in cycloaddition reactions. Its electron-deficient character makes it a strong dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions with dipoles like azides or nitrones.[12][13] Studying the regioselectivity and stereoselectivity of these reactions with DMANE as a model substrate provides fundamental insights into the frontier molecular orbital (FMO) interactions that govern pericyclic reactions.[13] Computational studies on analogous systems, like nitroethylene, confirm that such reactions can proceed through a dipolar mechanism, a pathway readily explored using DMANE.[12]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, providing clear, step-by-step methodologies that have been proven effective.

Protocol 1: Synthesis of 1-Dimethylamino-2-nitroethylene (DMANE)

This protocol is adapted from established literature procedures.[6]

Materials:

  • N,N-dimethylformamide/dimethyl sulfate complex (DMF/Me₂SO₄)

  • Nitromethane

  • Sodium ethoxide solution (from sodium metal in absolute ethanol)

  • Methylene chloride, Isopropanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g) in absolute ethanol (100 mL).

  • To this solution, add the DMF/Me₂SO₄ complex (20 g) followed by nitromethane (6.1 g).

  • Heat the mixture to a boil for 1-2 minutes. The solution will typically develop a distinct color.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure (e.g., using a rotary evaporator).

  • Extract the resulting residue with methylene chloride.

  • Evaporate the methylene chloride in vacuo to yield a crude solid.

  • Wash the solid with cold isopropanol and then recrystallize from hot isopropanol to afford pure DMANE as yellow crystals (Yield ~60%).[6]

Protocol 2: Synthesis of 3-(2-Nitrovinyl)indole using DMANE

This protocol demonstrates the model addition-elimination reaction.[6]

Materials:

  • 1-Dimethylamino-2-nitroethylene (DMANE)

  • Indole

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate, Saturated NaHCO₃ solution, Saturated NaCl solution, Na₂SO₄

  • Methanol

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve DMANE (e.g., 30 mmol) in trifluoroacetic acid (15 mL) and cool in an ice bath.

  • To the stirred, cold solution, add indole (3.51 g, 30 mmol).

  • Continue stirring in the ice bath for 10 minutes. The solution will change color from light yellow to dark.

  • Allow the mixture to warm to room temperature.

  • Pour the reaction mixture into ice water (300 mL), which will precipitate a yellow semi-solid.

  • Extract the aqueous mixture with ethyl acetate (1 x 350 mL, then 2 x 100 mL).

  • Combine the organic phases and wash sequentially with saturated NaHCO₃ solution (150 mL) and saturated NaCl solution (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo to afford the crude product as a yellow solid (Typical yield ~96%).[6]

  • Recrystallize from hot methanol to obtain pure 3-(2-nitrovinyl)indole as yellow prisms.[6]

Diagram: Experimental Workflow for 3-(2-Nitrovinyl)indole Synthesis

G Start Start Step1 Dissolve DMANE in cold TFA Start->Step1 Step2 Add Indole (Stir 10 min) Step1->Step2 Step3 Quench in Ice Water Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Step5 Wash Organic Layer (NaHCO₃, NaCl) Step4->Step5 Step6 Dry over Na₂SO₄ Step5->Step6 Step7 Evaporate Solvent Step6->Step7 Step8 Recrystallize from Methanol Step7->Step8 End Pure Product Step8->End

Caption: Step-by-step workflow for the synthesis of 3-(2-nitrovinyl)indole.

Conclusion

1-Dimethylamino-2-nitroethylene is more than just a synthetic intermediate; it is a powerful pedagogical and research tool for probing the fundamentals of organic reactivity. Its well-defined electronic properties and predictable behavior provide a clear window into the mechanisms of addition-elimination, conjugate addition, and cycloaddition reactions. The straightforward and high-yielding protocols associated with its use allow for the reliable generation of data, making it an invaluable model compound for both academic research and industrial process development. For professionals in drug discovery, DMANE represents a versatile building block for constructing complex nitrogen-containing scaffolds, bridging the gap between fundamental mechanistic understanding and practical application.

References

  • Rhodium. (1977). Notes on the use of 1-dimethylamino-2-nitroethylene (DMANE). designer-drug.com. Sourced from J. Org. Chem. 42, 1784 (1977). [Link]

  • LookChem. (n.d.). 1-DIMETHYLAMINO-2-NITROETHYLENE. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-2-nitroethenamine. PubChem Compound Database. Retrieved March 7, 2024, from [Link]

  • Google Patents. (1988).
  • Koehler, B. (2016). Answer to "Can 1-(dimethylamino)-2-nitroethylene is used in modification of celluloe-Poly(Lactic Acid) composite?". ResearchGate. [Link]

  • Zhou, T., Li, Y., Xu, K., Song, J., & Zhao, F. (2018). The new role of 1,1-diamino-2,2-dinitroethylene (FOX-7): two unexpected reactions. New Journal of Chemistry, 42(15), 12485-12491. [Link]

  • NIST. (n.d.). 1-Dimethylamino-2-nitroethylene. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • Yadav, K., Luo, Y., Sun, R., & Kaiser, R. I. (2022). Initial decomposition pathways of 1,1-diamino-2,2-dinitroethylene (α-FOX-7) in the condensed phase. Physical Chemistry Chemical Physics, 24(38), 23465-23475. [Link]

  • Ferreira, M. M., & Pinheiro, S. (2021). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 26(24), 7683. [Link]

  • Sereda, G., & Rajpara, V. (2007). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 12(11), 2460-2470. [Link]

  • Yet, L. (2022). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 27(2), 433. [Link]

  • Sulay, R. R., Varghese, R. J., & Mashayekh, S. (2023). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. Heliyon, 9(3), e14511. [Link]

  • McCooey, S. H., & Connon, S. J. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Angewandte Chemie International Edition, 46(35), 6701-6704. [Link]

  • Sulay, R. R., Varghese, R. J., & Mashayekh, S. (2023). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. Heliyon, 9(3), e14511. [Link]

  • Rakhimova, E. K., et al. (2023). A New Synthesis of Poly Heterocyclic Compounds Containing Nitrogen and Boron Atoms. ECSOC-27. [Link]

  • Pihko, P. M., et al. (2007). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 129(41), 12642–12643. [Link]

  • Ballini, R., et al. (2005). A Practical Synthesis of 1,2-Nitroamines by Michael Addition of N-Nucleophiles to Nitroalkenes. European Journal of Organic Chemistry, 2005(16), 3445-3450. [Link]

  • Ibrahim, H. A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical Negative Results, 13(3), 136-141. [Link]

  • Luo, Y., Yadav, K., Kaiser, R., & Sun, R. (2025). Theoretical Study of the Subsequent Decomposition Mechanisms of 1,1‐Diamino‐2,2‐dinitroethene (FOX‐7). Journal of Computational Chemistry, 46. [Link]

  • Shestov, V. P., et al. (1998). Mechanism of Cycloaddition to Indolizines. Journal of Physical Organic Chemistry, 11(3), 201-208. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrone synthesis by C-N-Coupling. Retrieved March 7, 2024, from [Link]

  • Kim, M., & Kim, D. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 11(8), 1004. [Link]

  • Silvi, M., & Melchiorre, P. (2019). An un-forgotten classic: the nitro-Mannich reaction between nitrones and silyl nitronates catalysed by B(C6F5)3. Chemical Science, 10(42), 9768–9772. [Link]

  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Retrieved March 7, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Dimethylamino-2-nitroethylene from nitromethane

Application Note: Efficient Synthesis and Analytical Validation of 1-Dimethylamino-2-nitroethylene (DMANE) Introduction & Strategic Utility 1-Dimethylamino-2-nitroethylene (DMANE) is a highly versatile, polarized nitroen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Synthesis and Analytical Validation of 1-Dimethylamino-2-nitroethylene (DMANE)

Introduction & Strategic Utility

1-Dimethylamino-2-nitroethylene (DMANE) is a highly versatile, polarized nitroenamine that serves as a critical building block in advanced organic synthesis. For drug development professionals and discovery chemists, DMANE is an indispensable C2-synthon used to construct complex heterocycles, including 3-aryl-4-nitroisoxazoles[1], NO-donor furoxan assemblies[2], and functionalized indoles[3].

Historically, nitroenamines were synthesized using complex formylating agents. However, the modern standard utilizes the direct condensation of nitromethane with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This method is preferred due to its operational simplicity, mild ambient conditions, and the generation of easily removable volatile byproducts, ensuring high atom economy and purity[2].

Mechanistic Rationale & Process Design

As a Senior Application Scientist, it is crucial to understand the thermodynamic drivers of this transformation rather than merely executing the steps. The synthesis relies on the high CH-acidity of nitromethane (pKa ~10 in water) and the dual electrophilic/basic nature of DMF-DMA.

The acetal acts as a self-activating formylating equivalent. The inherent basicity of the dimethylamine and methoxide leaving groups facilitates the deprotonation of nitromethane. Subsequent nucleophilic attack on the highly electrophilic formyl carbon leads to an intermediate that rapidly eliminates two equivalents of methanol. The continuous evaporation of methanol drives the equilibrium entirely to the right, yielding the thermodynamically stable, highly conjugated nitroenamine system[2].

Process Workflow Visualization

G N1 Nitromethane (Electrophile Acceptor) N3 Bimolecular Condensation (MeCN, 20 °C) N1->N3 N2 DMF-DMA (Formylating Agent) N2->N3 N4 Elimination Cascade (- 2 MeOH) N3->N4 N5 Vacuum Concentration (Drives Equilibrium) N4->N5 Volatile removal N6 1-Dimethylamino-2-nitroethylene (Target Enamine) N5->N6 >95% Yield

Workflow for the regioselective synthesis of DMANE via condensation.

Quantitative Data & Reagent Stoichiometry

To ensure a self-validating protocol, precise stoichiometry is required. A slight excess of DMF-DMA is utilized to ensure the complete consumption of nitromethane, preventing unreacted starting material from contaminating the final crystalline product.

Reagent / MaterialMolecular WeightEquivalentsAmount (50 mmol scale)Role in Synthesis
Nitromethane 61.04 g/mol 1.00 eq2.70 mL (3.05 g)Primary Substrate / Carbon Source
DMF-DMA 119.16 g/mol 1.02 eq6.80 mL (6.08 g)Formylating Agent / Base
Acetonitrile (Anhydrous) 41.05 g/mol N/A100 mLReaction Medium
DMANE (Product) 116.12 g/mol 1.00 eq~5.60 g (Expected)Target Intermediate

Standardized Experimental Protocol

This protocol is scaled to 50 mmol based on validated methodologies for regioselective cycloaddition precursors[2]. The procedure is designed to be self-contained and requires minimal downstream purification if executed correctly.

Step 1: System Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Argon or Nitrogen).

  • Add 100 mL of anhydrous Acetonitrile (MeCN) to the flask.

Step 2: Reagent Addition

  • Inject 2.70 mL (50 mmol) of nitromethane into the solvent. Stir at 400 rpm to ensure homogeneity.

  • Using a precision syringe, add 6.80 mL (51 mmol) of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) dropwise over 5 minutes. Causality Note: Dropwise addition prevents localized thermal spikes, though the reaction is only mildly exothermic.

Step 3: Condensation Phase

  • Seal the flask under the inert atmosphere and stir the reaction mixture continuously for 3 hours at a controlled ambient temperature of 20 °C[2].

  • The solution will progressively transition to a deep yellow/orange hue, indicating the formation of the highly conjugated nitroenamine system.

Step 4: Isolation and Recovery

  • Transfer the flask to a rotary evaporator.

  • Remove the MeCN solvent and the methanol byproduct under reduced pressure (bath temperature 35–40 °C). Causality Note: The removal of methanol is the primary thermodynamic driver that pushes the condensation to absolute completion.

  • The resulting residue will solidify into a yellow crystalline mass. This crude material (typically >95% purity) is generally suitable for immediate downstream use. If analytical purity is required, recrystallization from cold isopropanol or ethanol can be performed[1].

Analytical Validation System

To establish trustworthiness in your synthesized batch, the product must be validated. DMANE exhibits a unique spectroscopic footprint due to its electronic structure.

  • Melting Point: Pure DMANE exhibits a sharp melting point of 103–107 °C[3]. A depressed melting point indicates residual solvent or unreacted DMF-DMA.

  • NMR Spectroscopy (The "Restricted Rotation" Phenomenon): When analyzing the 1H and 13C NMR spectra, you will observe a distinct non-equivalence for the two methyl groups attached to the nitrogen. This is not an impurity. As documented in advanced structural studies, the strong electron-withdrawing nature of the nitro group coupled with the electron-donating dimethylamino group creates extensive delocalization (a push-pull system). This imparts significant double-bond character to the N–C1 bond, restricting rotation at room temperature and causing the methyl groups to appear as two distinct singlets[4]. Observing this non-equivalence is a definitive self-validation that the conjugated nitroenamine system has been successfully formed.

Sources

Application

Application Note: 1-Dimethylamino-2-Nitroethylene (DMANE) in Advanced Pharmaceutical Intermediate Synthesis

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, the construction of complex nitrogen-containing heterocycles requires highly efficient, regioselective building blocks. 1-Dimethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, the construction of complex nitrogen-containing heterocycles requires highly efficient, regioselective building blocks. 1-Dimethylamino-2-nitroethylene (DMANE) (CAS: 1190-92-7) has emerged as a premier "push-pull" enamine reagent. Characterized by an electron-donating dimethylamino group conjugated with an electron-withdrawing nitro group, DMANE exhibits extraordinary electrophilic reactivity at its alpha-carbon.

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of DMANE. It details the mechanistic causality behind its reactivity, standardizes self-validating experimental protocols, and explores its application in synthesizing tryptamine precursors, NO-donor triazoles, and isoxazole-based antibacterial scaffolds [1, 2].

Physicochemical Profiling & Handling

DMANE is a highly polarized alkene. Because the dimethylamino group pushes electron density while the nitro group pulls it, the molecule is exceptionally stable for a nitroalkene but highly reactive toward nucleophiles and 1,3-dipoles.

Table 1: Physicochemical & Safety Profile of DMANE
ParameterSpecification / DataPractical Implication for Synthesis
Chemical Formula C₄H₈N₂O₂Low molecular weight (116.12 g/mol ) ensures high atom economy in cycloadditions.
Appearance Yellow to brown solidColor acts as a visual tracer during dissolution and reaction progression.
Melting Point 103–107 °CSolid state allows for easy weighing and manipulation on the benchtop.
Solubility Soluble in TFA, DCM, MeOHVersatile solvent compatibility; TFA acts as both solvent and acid catalyst [1].
Storage Conditions 2–8 °C (Keep Cold)Prevents slow polymerization or degradation of the push-pull system.
Safety Hazards Irritant (Eyes, Skin, Respiratory)Requires handling in a fume hood with standard PPE (gloves, safety goggles).

Data synthesized from PubChem and chemical safety repositories [3].

Mechanistic Insights: The "Push-Pull" Reactivity

The synthetic utility of DMANE stems from its ability to undergo two primary classes of reactions: Addition-Elimination and [3+2] Cycloadditions .

When exposed to a strong acid like Trifluoroacetic Acid (TFA), the dimethylamino group is protonated. This protonation serves a dual purpose:

  • Electrophilic Activation: It drastically increases the electrophilicity of the alkene, priming it for attack by electron-rich aromatic systems (e.g., indoles).

  • Leaving Group Generation: The protonated amine ( −N+H(CH3​)2​ ) becomes an excellent leaving group. Following nucleophilic attack, the elimination of dimethylamine restores the conjugated nitrovinyl double bond, driving the reaction forward thermodynamically.

Reactivity DMANE 1-Dimethylamino- 2-nitroethylene (Push-Pull Enamine) Tryptamines 3-(2-Nitrovinyl)indoles (Tryptamine Precursors) DMANE->Tryptamines - HN(CH3)2 Triazoles 4-Nitro-1,2,3-triazoles (NO Donors) DMANE->Triazoles - HN(CH3)2 Isoxazoles 3-Aryl-4-nitroisoxazoles (Antibacterial APIs) DMANE->Isoxazoles - HN(CH3)2 Indoles Indoles (Nucleophiles) Indoles->Tryptamines TFA, RT Electrophilic Aromatic Substitution Azides Azides (1,3-Dipoles) Azides->Triazoles p-TSA, Heat [3+2] Cycloaddition NitrileOxides Nitrile Oxides (1,3-Dipoles) NitrileOxides->Isoxazoles Base, RT [3+2] Cycloaddition

Fig 1. Divergent synthetic pathways of DMANE via addition-elimination and cycloaddition reactions.

Validated Experimental Protocols

Protocol A: One-Step Synthesis of DMANE

Before utilizing DMANE, it can be synthesized in high yield via the condensation of nitromethane with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This protocol is highly scalable for in-house intermediate generation [4].

Procedure:

  • Reagent Mixing: In a single-neck round-bottom flask, dissolve nitromethane (50.0 g, 819 mmol) and DMF-DMA (97.6 g, 819 mmol) in anhydrous methanol (300 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 1 hour. The reaction is self-validating; the solution will transition to a deep yellow/orange color as the enamine forms.

  • Precipitation: Remove the heat source and cool the flask to 0 °C in an ice bath. The product will spontaneously precipitate as a yellow-brown solid.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold methanol (120 mL) to remove unreacted starting materials.

  • Drying: Dry under reduced pressure to yield DMANE (~90.4 g, 95% yield).

Protocol B: C3-Nitrovinylation of Indoles (Tryptamine Precursor Synthesis)

Tryptamine scaffolds are ubiquitous in CNS-active drugs (e.g., sumatriptan, trypargine). DMANE allows for the direct installation of a 2-nitrovinyl group at the C3 position of indoles, bypassing multi-step Vilsmeier-Haack formylation and Knoevenagel condensation sequences [1, 5].

Procedure:

  • Activation: Dissolve DMANE (1.6 g, 13.7 mmol) in 20 mL of neat Trifluoroacetic Acid (TFA). Stir for 5 minutes at room temperature. Causality: TFA acts as the solvent and protonates the dimethylamino group, activating the complex.

  • Substrate Addition: Dissolve the target indole (e.g., 6-bromoindole, 16.4 mmol, 1.2 eq) in 15 mL of Dichloromethane (DCM). Add this dropwise to the stirring TFA solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will rapidly change from light yellow to dark red, indicating the formation of the intermediate Wheland complex. Monitor via TLC (EtOAc/Hexanes 1:2) until the starting indole is consumed.

  • Quenching (Critical Step): Pour the reaction mixture slowly into a vigorously stirring solution of saturated aqueous NaHCO3​ (or ice water followed by NaOH neutralization). Causality: Indoles and nitrovinyl compounds are susceptible to polymerization in prolonged strong acid; immediate neutralization locks the product in its stable form.

  • Extraction & Purification: Extract the aqueous phase with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the 3-(2-nitrovinyl)indole.

Workflow Step1 1. Dissolution Dissolve DMANE in TFA (Stir 5 min) Step2 2. Substrate Addition Add Indole in DCM dropwise Step1->Step2 Step3 3. Reaction Stir at RT for 15 min (Color: Yellow -> Dark Red) Step2->Step3 Step4 4. Quenching Pour into sat. aq. NaHCO3 (Neutralize TFA) Step3->Step4 Step5 5. Extraction Extract with DCM, wash with brine, dry (MgSO4) Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Yield: 80-98%) Step5->Step6

Fig 2. Step-by-step experimental workflow for the TFA-catalyzed C3-nitrovinylation of indoles.

Protocol C: Eliminative Azide-Olefin Cycloaddition (NO-Donor Synthesis)

Heterocyclic nitric oxide (NO) donors are critical in cardiovascular and antibacterial drug design. DMANE reacts regioselectively with azides (such as 4-azidofuroxans) to form 4-nitro-1,2,3-triazoles [2].

Procedure:

  • Mix DMANE (1.0 eq) and the target azide (1.0 eq) in a suitable solvent (e.g., toluene or ethanol).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq). Causality: The acid catalyst facilitates the elimination of dimethylamine following the initial [3+2] cycloaddition.

  • Heat the mixture to 80 °C for 2–4 hours until nitrogen evolution ceases and TLC indicates completion.

  • Cool, evaporate the solvent, and recrystallize from ethanol to yield the pure 4-nitro-1,2,3-triazole derivative.

Quantitative Data: Reaction Scope and Efficiency

The table below summarizes the expected yields and conditions for utilizing DMANE across various pharmaceutical intermediate classes, demonstrating its high efficiency and step-economy.

Table 2: Comparative Reaction Scope and Yields for DMANE-Mediated Syntheses
Target ScaffoldCo-ReactantCatalyst / SolventTime / TempTypical YieldPharmaceutical Application
3-(2-Nitrovinyl)indoles Indole derivativesTFA / DCM15 min / RT80–98%Precursors to Tryptamines (CNS APIs)[1, 5]
4-Nitro-1,2,3-triazoles Organic Azidesp-TSA / Toluene2–4 h / 80 °C65–95%NO-Donors, Vasodilators [2]
3-Aryl-4-nitroisoxazoles Nitrile Oxides (Chloroximes)Triethylamine / DCM5–16 h / RT70–85%Antibacterial / Anti-inflammatory APIs [4]
β -Nitrostyrenes Electron-rich benzenesTFA30 min / 55 °C60–80%Phenethylamine precursors [1]

References

  • Büchi, G., & Mak, C. P. (1977). Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene. The Journal of Organic Chemistry, 42(10), 1784-1786. Available at:[Link]

  • Stebletsova, I. A., Larin, A. A., Ananyev, I. V., & Fershtat, L. L. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Molecules, 28(19), 6966. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637928, N,N-Dimethyl-2-nitroethenamine. Available at: [Link]

  • Li, J., et al. (2017). A kind of preparation technology of the nitro isoxazole compound of 3 aryl 4. Patent CN107382892A.
  • Daniels, R. N., et al. (2010). Total Synthesis of (+)-7-Bromotrypargine and Unnatural Analogues: Biological Evaluation Uncovers Activity at CNS Targets of Therapeutic Relevance. ACS Chemical Neuroscience, 1(1), 53-61. Available at:[Link]

Method

Application Notes and Protocols: The DMANE Group as a Traceless Directing Group for the Regioselective C4-Functionalization of Indoles in Psilocin Analog Synthesis

Abstract The synthesis of psilocin analogs is of significant interest for the development of novel therapeutics targeting serotonergic pathways. A primary challenge in this endeavor is the regioselective functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of psilocin analogs is of significant interest for the development of novel therapeutics targeting serotonergic pathways. A primary challenge in this endeavor is the regioselective functionalization of the indole scaffold, particularly at the C4 position, as the indole ring is intrinsically biased towards electrophilic substitution at C3. This application note details a robust strategy utilizing the N,N-dimethylaminoethyl (DMANE) group as a traceless directing group to achieve selective C4-lithiation and subsequent functionalization of the indole nucleus. We provide a comprehensive overview of the underlying principles, detailed experimental protocols, and troubleshooting guidelines for the application of DMANE in the synthesis of psilocin analogs, aimed at researchers, scientists, and drug development professionals.

Introduction: The Challenge of Regioselective Indole Functionalization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules, including the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). The therapeutic potential of psilocybin, which is rapidly dephosphorylated to psilocin in vivo, has spurred significant research into the synthesis of its analogs with modified pharmacological profiles.[1] A key bottleneck in the synthesis of these analogs is the control of regioselectivity during the functionalization of the indole ring. The inherent electronic properties of the indole system favor electrophilic attack at the C3 position, making direct functionalization at other positions, such as the desired C4-position for psilocin analogs, a significant synthetic hurdle.[2][3][4]

Traditional approaches to C4-substituted indoles often involve multi-step sequences starting from pre-functionalized benzene derivatives, which can be lengthy and inefficient.[5] Directed ortho-metalation (DoM) has emerged as a powerful strategy to overcome this challenge by employing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[6][7][8] This generates a stabilized carbanion that can then be quenched with a variety of electrophiles to introduce the desired functionality with high regioselectivity.

The DMANE Group: A Chelation-Controlled Directing Group

The N,N-dimethylaminoethyl (DMANE) group is an effective, yet traceless, directing group for the C4-functionalization of indoles. Its utility stems from the ability of the tertiary amine to chelate with the lithium cation of the organolithium base, positioning the base for selective deprotonation of the proximate C4 proton. This chelation-driven approach effectively overrides the intrinsic reactivity of the indole ring.

The DMANE group offers several advantages:

  • High Regioselectivity: Directs lithiation specifically to the C4 position.

  • Traceless Removal: The DMANE group can be readily removed under mild conditions, leaving no trace in the final product.

  • Compatibility: Tolerates a range of functional groups on the indole scaffold.

The general workflow for DMANE-directed C4-functionalization is depicted below:

DMANE_Workflow Indole Indole DMANE_Indole N-DMANE Protected Indole Indole->DMANE_Indole DMANE Protection Lithiation C4-Lithiated Intermediate DMANE_Indole->Lithiation Directed Lithiation (n-BuLi, TMEDA) Functionalized_Indole C4-Functionalized N-DMANE Indole Lithiation->Functionalized_Indole Electrophilic Quench (E+) Psilocin_Analog Psilocin Analog Functionalized_Indole->Psilocin_Analog Deprotection

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DMANE-Mediated Nitro-Olefination of Substituted Indoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the synthesis of 3-(2-nitrovinyl)indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the synthesis of 3-(2-nitrovinyl)indoles. The reaction between 1-(dimethylamino)-2-nitroethylene (DMANE) and substituted indoles is a cornerstone of tryptamine and β-carboline synthesis[1]. However, the push-pull electronic nature of DMANE and the varying nucleophilicity of substituted indoles require precise control over reaction conditions to prevent side reactions and maximize yields.

Below, you will find the validated core protocol, a mechanistic breakdown, and a troubleshooting Q&A designed to resolve specific experimental failures.

Core Methodology: The Self-Validating Protocol

The2 relies on a highly efficient addition-elimination mechanism[2]. To ensure reproducibility, this step-by-step protocol incorporates built-in validation checkpoints.

Standard Operating Procedure
  • Electrophile Pre-Activation (Critical Step): In a flame-dried flask, suspend DMANE (1.0 eq) in anhydrous Trifluoroacetic Acid (TFA) (approx. 1.5 mL per mmol of DMANE). Stir at room temperature for 5 minutes.

    • Causality: TFA protonates the dimethylamino group of DMANE. This converts the amine into an exceptional leaving group and highly activates the adjacent alkene carbon for nucleophilic attack[2].

  • Substrate Addition: Dissolve the substituted indole (1.2 eq) in anhydrous Dichloromethane (DCM) (approx. 1 mL per mmol). Add this solution dropwise to the activated DMANE mixture[3].

    • Causality: DCM acts as a co-solvent to maintain the solubility of the indole, particularly for deactivated, halogenated derivatives that crash out in neat TFA[3].

  • Reaction & Validation: Stir at room temperature for 15 minutes. Validate progress via Thin Layer Chromatography (TLC). You should observe the rapid disappearance of the starting indole and the emergence of a bright yellow/orange product spot.

  • Quenching: Transfer the mixture to a separatory funnel and immediately quench with a 10-fold volumetric excess of water (or ice water)[3].

    • Causality: Rapid aqueous quenching dilutes the TFA, preventing acid-catalyzed degradation or polymerization of the newly formed 3-(2-nitrovinyl)indole.

Mechanism A 1. Activation TFA protonates DMANE B 2. Nucleophilic Attack Indole C3 attacks A->B C 3. Wheland Intermediate C3-Alkylated Indolenium B->C D 4. Elimination Loss of HNMe2 C->D E 5. Final Product 3-(2-nitrovinyl)indole D->E

Figure 1: Addition-elimination mechanism of DMANE with indoles via a Wheland intermediate.

Quantitative Data: Substituent Effects

The electronic nature of the indole ring dictates the reaction kinetics. Use the following table to adjust your parameters based on your specific substrate.

Indole SubstitutionElectronic EffectRecommended Solvent SystemReaction TimePotential Complications
Unsubstituted NeutralNeat TFA10-15 minStandard baseline; highly reliable.
5-Methoxy EDG (Nucleophilic)TFA / DCM (1:1) at 0 °C< 5 minHigh risk of acid-catalyzed dimerization.
6-Bromo EWG (Deactivated)TFA / DCM (1.3:1) at RT15-30 minPoor solubility in neat TFA; requires co-solvent.
4-Benzyloxy EDG / Sterically BulkyTFA / DCM (1:1) at RT10-20 minSteric hindrance at C3 slows nucleophilic attack.

Troubleshooting & FAQs

Q1: My reaction yields a complex mixture with a major side product that is much more polar than my starting indole. Mass spectrometry suggests a mass roughly double my starting material. What is happening? A: You are observing acid-catalyzed indole dimerization. In the presence of strong acids like TFA, highly nucleophilic indoles can protonate at the C3 position, forming an electrophilic indolenium ion. If the DMANE is not fully activated, or if the DMANE concentration is locally depleted, a second indole molecule will attack this intermediate, resulting in clean formation of an 4[4]. Corrective Action: Ensure you pre-activate DMANE in TFA for a full 5 minutes before introducing the indole. For electron-rich indoles (e.g., methoxy-substituted), lower the reaction temperature to 0 °C during the addition phase to suppress the dimerization pathway[4].

Q2: I am working with 6-bromoindole, but it is not fully dissolving in the TFA, leading to incomplete conversion and poor yields. How can I drive the reaction to completion? A: Electron-withdrawing groups (EWGs) like halogens decrease both the basicity and the solubility of the indole in neat TFA. Because the ring is deactivated, the DMANE must be highly accessible in the solution phase to drive the reaction forward. Corrective Action: Utilize a co-solvent system. Dissolve the 6-bromoindole in dichloromethane (DCM) and add it dropwise to the stirring DMANE/TFA solution. A validated, self-consistent ratio is 20 mL TFA to 15 mL DCM for ~16 mmol of starting indole, which consistently yields >95% of the 3[3].

Q3: The protocol calls for neat TFA. Is it possible to use a weaker Lewis acid to prevent the degradation of sensitive functional groups on my substituted indole? A: Generally, no. DMANE is a highly stable "push-pull" alkene. To make it electrophilic enough for an addition-elimination reaction, the dimethylamino group must be strongly protonated to turn it into a viable leaving group. Weaker Lewis acids fail to sufficiently activate DMANE, leading to unreacted starting materials. If TFA is too harsh, focus on minimizing reaction time (monitoring strictly at 5-minute intervals) and executing an immediate, high-volume aqueous quench rather than changing the acid[3].

Troubleshooting Step1 Mix DMANE + TFA (Pre-activation) Step2 Add Indole (± DCM Co-solvent) Step1->Step2 Monitor TLC Monitoring at 15 mins Step2->Monitor Success Complete Conversion Quench with H2O Monitor->Success Single Product Fail1 Incomplete Reaction (Precipitate forms) Monitor->Fail1 Low Solubility Fail2 Complex Mixture (Dimerization) Monitor->Fail2 Side Reactions Fix1 Increase DCM ratio for EWG-indoles Fail1->Fix1 Fix2 Lower Temp to 0°C for EDG-indoles Fail2->Fix2

Figure 2: Workflow and diagnostic logic for optimizing DMANE-indole reactions.

References

  • Total Synthesis of (+)-7-Bromotrypargine and Unnatural Analogues: Biological Evaluation Uncovers Activity at CNS Targets of Therapeutic Relevance.National Institutes of Health (NIH) / PMC.
  • Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene.The Journal of Organic Chemistry - ACS Publications.
  • Development and Applications of (Hetero)cycloisomerization Methodologies to Access Natural Product Scaffolds.eScholarship.org (University of California).
  • A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe.National Institutes of Health (NIH) / PMC.

Sources

Optimization

Technical Support Center: 1-Dimethylamino-2-nitroethylene (DMANE) Purification

Welcome to the Technical Support Center for 1-Dimethylamino-2-nitroethylene (DMANE). As a critical reagent for the direct addition of 2-nitrovinyl side chains to indoles[1] and the synthesis of complex tryptamine derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Dimethylamino-2-nitroethylene (DMANE). As a critical reagent for the direct addition of 2-nitrovinyl side chains to indoles[1] and the synthesis of complex tryptamine derivatives[2], the purity of DMANE is paramount. Crude DMANE often contains unreacted nitromethane, N,N-dimethylformamide (DMF), polymeric byproducts, and inorganic salts that can poison downstream catalysts or cause deleterious side reactions.

This guide provides field-proven, self-validating troubleshooting protocols to isolate high-purity DMANE for advanced drug development applications.

Diagnostic Decision Tree

Use the following physicochemical profiling workflow to determine the optimal purification strategy based on the visual and structural state of your crude product.

DMANE_Purification Crude Crude DMANE Mixture Visual Physicochemical Profiling Crude->Visual Oily Dark/Oily Residue (Polymers, DMF) Visual->Oily High MW / Solvents Solid Yellow Solid (Salts, Nitromethane) Visual->Solid Inorganic / Volatiles ExtWash 1. CH2Cl2 Extraction 2. Cold Isopropanol Wash Oily->ExtWash Recryst Hot Methanol Recrystallization Solid->Recryst Chromatography Silica Chromatography (CH2Cl2 / MeOH) ExtWash->Chromatography Purity < 95% Pure Pure DMANE (mp 104°C) ExtWash->Pure Purity > 95% Recryst->Pure Chromatography->Pure

Fig 1: Diagnostic decision tree for 1-Dimethylamino-2-nitroethylene purification.

Troubleshooting Guides & FAQs

Q1: Following synthesis, my crude DMANE is a dark, oily residue rather than a solid. Why did this happen, and how do I remove these impurities? Causality: The dark, oily consistency is primarily caused by the presence of high-boiling solvents (like DMF) and colored polymeric byproducts. DMF strongly solvates DMANE, preventing the formation of a crystalline lattice. If the DMF/Me2SO4 complex was used during synthesis, residual dimethyl sulfate or its degradation products may also be present[1]. Solution: Perform a liquid-liquid extraction followed by a cold solvent wash. Extract the crude mixture with methylene chloride (CH2Cl2) and wash the organic layer with water. The water will partition the DMF and inorganic salts into the aqueous phase. After evaporating the CH2Cl2 in vacuo, triturate the residue with cold isopropanol. DMANE is poorly soluble in cold isopropanol, whereas the polymeric impurities remain dissolved, allowing you to filter out the purified solid[1].

Q2: My GC/MS analysis indicates contamination with unreacted nitromethane and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Can I just evaporate them under high vacuum? Causality: While nitromethane and DMF-DMA are volatile, applying prolonged heat and high vacuum can induce thermal degradation or polymerization of the sensitive nitroethylene double bond[3]. Solution: Recrystallization is the most thermodynamically sound method for removing these specific precursors. Dissolving the crude solid in hot methanol[4] or isopropanol and allowing it to cool slowly forces the DMANE molecules into a highly ordered crystal lattice. This physical crystallization process strictly excludes the structurally dissimilar nitromethane and DMF-DMA molecules into the mother liquor.

Q3: I am using DMANE in trifluoroacetic acid (TFA) for a sensitive indole functionalization. Trace impurities are causing low yields. How do I achieve >98% purity? Causality: Reactions utilizing DMANE in strongly acidic media like TFA are highly sensitive to nucleophilic impurities or residual water, which can lead to the premature hydrolysis of DMANE[3][5]. Recrystallization alone may co-precipitate trace analogs or strongly adsorbed colored impurities. Solution: Silica gel flash chromatography is required. By exploiting the differential adsorption affinities of the compounds on a silica stationary phase, you can achieve ultra-high purity. Eluting with a halogenated solvent system (e.g., CH2Cl2 with a slight methanol gradient) precisely separates DMANE from closely eluting degradation products[1].

Quantitative Data: Purification Methodologies

Purification MethodTarget Impurities RemovedTypical Yield RecoveryFinal PurityScalability
Cold Isopropanol Trituration DMF, Polymers, Me2SO4 residues85 - 90%90 - 95%High (Kilogram scale)
Hot Methanol Recrystallization Nitromethane, DMF-DMA, Salts75 - 80%95 - 98%High (Kilogram scale)
Silica Gel Chromatography Structural analogs, Trace hydrolysis products60 - 70%> 99%Low to Medium (Gram scale)

Self-Validating Experimental Protocols

Protocol A: Cold Isopropanol Trituration & Recrystallization

Purpose: Bulk removal of DMF, unreacted nitromethane, and polymeric color bodies[1].

  • Extraction: Dissolve the crude oily DMANE residue in a minimal volume of methylene chloride (CH2Cl2).

  • Aqueous Wash: Wash the organic layer twice with an equal volume of distilled water to extract residual DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.

  • Trituration: Suspend the resulting residue in cold isopropanol (approx. 2 mL per gram of crude) and agitate vigorously for 5 minutes.

  • Filtration: Filter the suspension rapidly through a Büchner funnel, washing the filter cake with an additional small portion of ice-cold isopropanol[1].

  • Validation Checkpoint (Self-Validation): Determine the melting point of the dried crystals. Pure DMANE exhibits a sharp melting point at 104°C[1]. Logic Check: If the melting point is depressed (e.g., <100°C) or broad, residual solvent or polymer is still present, and the solid must be recrystallized from hot methanol[4].

Protocol B: Silica Gel Flash Chromatography

Purpose: Ultra-purification for sensitive downstream tryptamine synthesis[2][6].

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using CH2Cl2 as the solvent.

  • Loading: Dissolve the crude DMANE in a minimum volume of CH2Cl2 and load it carefully onto the silica bed.

  • Elution: Elute the column using 100% CH2Cl2, gradually introducing a gradient up to 5% Methanol in CH2Cl2 to mobilize the product[1].

  • Fraction Collection: Collect fractions and monitor via Thin Layer Chromatography (TLC).

  • Validation Checkpoint (Self-Validation): Spot fractions on a silica TLC plate and develop in 5% MeOH/CH2Cl2. Pure DMANE will elute as a single, distinct yellow spot. Logic Check: If trailing spots or baseline retention are observed in a fraction, discard or re-column that fraction. Combine only the fractions containing the single pure spot and evaporate in vacuo to yield the >99% pure product.

References

  • [1] Title: Notes on the use of 1-dimethylamino-2-nitroethylene (DMANE) | Source: designer-drug.com | 1

  • [2] Title: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles | Source: ResearchGate | 2

  • [4] Title: CN107382892A - A kind of preparation technology of the nitro isoxazole compound of 3 aryl 4 | Source: Google Patents | 4

  • [5] Title: Total Synthesis of (+)-7-Bromotrypargine and Unnatural Analogues: Biological Evaluation Uncovers Activity at CNS Targets of Therapeutic Relevance | Source: PMC (nih.gov) | 5

  • [6] Title: Deconstruction of the α4β2 Nicotinic Acetylchloine (nACh) Receptor Positive Allosteric Modulator des-Formylflustrabromine (dFBr) | Source: PMC (nih.gov) | 6

  • [3] Title: Predicting the environmental fates of emerging contaminants: Synergistic effects in ozone reactions of nitrogen-containing alkenes | Source: PMC (nih.gov) | 3

Sources

Troubleshooting

Managing reaction temperature for DMANE synthesis

Technical Support Center: Managing Reaction Temperatures for DMANE Synthesis & Applications Welcome to the Application Scientist Support Center. 1-Dimethylamino-2-nitroethylene (DMANE) is a highly versatile nitroenamine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Reaction Temperatures for DMANE Synthesis & Applications

Welcome to the Application Scientist Support Center. 1-Dimethylamino-2-nitroethylene (DMANE) is a highly versatile nitroenamine reagent, primarily utilized for the direct nitro-olefination of indoles and substituted benzenes—a critical step in the synthesis of tryptamine derivatives and CNS-active alkaloids[1]. Because these reactions involve sensitive intermediates and highly exothermic steps, precise thermal management is the difference between a >90% yield and an intractable tar.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for both the synthesis of the DMANE reagent itself and its downstream applications.

Troubleshooting & FAQs

Q1: Why do we see variable yields and purity when synthesizing DMANE from DMF-DMA and nitromethane at different temperatures? A: The synthesis of DMANE via the condensation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with nitromethane is driven by the elimination of methanol and dimethylamine. Operating at a mild 20°C requires extended reaction times (up to 3 hours) to reach completion[2]. Elevating the temperature to 80°C in a methanol solvent accelerates the reaction to approximately 1 hour, but this introduces thermal risks[3]. If the mixture is not immediately cooled to 0°C post-reaction, the nitroenamine can undergo thermal degradation. Self-Validating Protocol Tip: Reflux at 80°C, but use the onset of a deep color change as your indicator to immediately transfer the flask to an ice bath. The rapid cooling to 0°C forces crystallization and halts degradation, reliably yielding ~95% purity[3].

Q2: During the nitro-olefination of indoles (the Büchi-Mak protocol), why is an ice-bath critical during the initial mixing phase? A: In this workflow, trifluoroacetic acid (TFA) acts as a strong Brønsted acid. It protonates the dimethylamino group of DMANE, transforming it into an excellent leaving group[1]. When the electron-rich indole is introduced, its nucleophilic attack on the activated nitroethylene is violently exothermic. Without an ice-bath (0°C) during the addition, the localized heat spike causes the indole to polymerize[4]. Self-Validating Protocol Tip: Always pre-cool the DMANE/TFA solution. Add the indole dropwise or in small portions. A successful temperature-controlled reaction will transition smoothly from light yellow to dark red without boiling[4].

Q3: Can I recover the DMF/Me2SO4 complex if I overheat it during the alternative DMANE preparation route? A: No. The O-methyl complex formed from DMF and dimethyl sulfate (an alternative precursor to DMF-DMA) is highly thermally sensitive. While its formation is optimized at 60–80°C for 2 hours (compared to 2 days at room temperature), any attempt to distill the complex or heat it beyond 80°C causes it to revert entirely to its starting components[5]. Self-Validating Protocol Tip: Strictly maintain the 60–80°C window. Do not attempt vacuum distillation; use the crude complex directly for the subsequent condensation with nitromethane[5].

Q4: How should temperature be adjusted for sterically hindered or deactivated indoles? A: While standard indoles react seamlessly at room temperature following the initial 0°C mixing, deactivated substrates (e.g., 4-acetoxyindole or 5-methoxyindole) require thermal activation to overcome steric and electronic barriers. For these substrates, after the initial mixing, the reaction should be heated to 30–55°C for 10 minutes under a nitrogen atmosphere[4].

Quantitative Data: Temperature & Yield Matrix

Reaction StepSubstratesOptimal Temp (°C)TimeExpected YieldCritical Thermal Observation
DMANE Synthesis (Acetal Route)Nitromethane + DMF-DMA80°C → 0°C1 h~95%Immediate cooling to 0°C is required to force crystallization and prevent degradation[3].
DMANE Synthesis (Complex Route)DMF/Me2SO4 + Nitromethane100°C (Boil)1-2 min~60%Highly exothermic; requires immediate solvent evaporation in vacuum post-boil[5].
Nitro-olefination (Standard)Indole + DMANE in TFA0°C → 25°C10 min96-98%Exotherm during addition; ice-bath essential. Color shifts to dark red[4],[1].
Nitro-olefination (Hindered)4-Acetoxyindole + DMANE55°C10 min~80%Requires mild heating to overcome steric hindrance; strictly limit to 10 mins[5].

Experimental Protocols

Protocol 1: Synthesis of 1-Dimethylamino-2-nitroethylene (DMANE) Causality Focus: This protocol utilizes the 80°C accelerated method, relying on a rapid thermal quench to isolate the product.

  • Preparation: In a one-necked flask, dissolve nitromethane (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq) in methanol (approx. 3.5 mL per gram of nitromethane)[3].

  • Heating: Heat the reaction mixture to 80°C and maintain for exactly 1 hour. The elimination of methanol drives the equilibrium forward[3].

  • Thermal Quench: Immediately remove the flask from the heat source and plunge it into an ice-water bath, lowering the internal temperature to ~0°C. Allow it to stand until a tan/yellow solid precipitates completely[3].

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with cold methanol to remove unreacted starting materials, then dry under reduced pressure to yield DMANE as a solid[3].

Protocol 2: Regioselective Nitro-olefination of Indole (Büchi-Mak Protocol) Causality Focus: Managing the exotherm of the electrophilic aromatic substitution.

  • Activation: Dissolve DMANE (1.0 eq) in trifluoroacetic acid (TFA) (approx. 15 mL per 1.5 g DMANE). Stir for 5 minutes at room temperature to ensure complete protonation of the dimethylamino group[1].

  • Cooling: Submerge the reaction vessel in an ice bath and allow the internal temperature to reach 0°C[4].

  • Addition: Slowly add the indole substrate (1.2 eq) dissolved in a minimal amount of dichloromethane (DCM). Monitor the exotherm carefully; the solution will transition from light yellow to dark red[4],[1].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 10–15 minutes. (Note: For hindered substrates, heat to 55°C for 10 minutes)[5],[1].

  • Quenching: Pour the mixture into ice water to quench the acid, then extract the aqueous phase with DCM or ethyl acetate. Wash the organic layer with saturated NaHCO3 to neutralize residual TFA[4],[1].

Process Visualization

DMANE_Temperature_Workflow DMF_DMA DMF-DMA + Nitromethane Heat_80 Condensation (80°C, 1h) DMF_DMA->Heat_80 Methanol Elimination Cool_0 Crystallization (0°C) Heat_80->Cool_0 Prevent Degradation DMANE DMANE (Reagent) Cool_0->DMANE Vacuum Filtration Ice_Bath Initial Mixing (0°C Ice Bath) DMANE->Ice_Bath Add to TFA Indole Indole Substrate + TFA Solvent Indole->Ice_Bath Slow Addition Reaction Nitro-olefination (RT or 55°C, 10m) Ice_Bath->Reaction Exotherm Control Product 3-(2-Nitrovinyl)indole (Product) Reaction->Product Quench in Ice Water

Figure 1: Temperature-dependent workflow for DMANE synthesis and indole nitro-olefination.

References

  • Notes on the use of 1-dimethylamino-2-nitroethylene (DMANE). designer-drug.com.5

  • Notes on the use of 1-dimethylamino-2-nitroethylene (DMANE) (Extended Archive). designer-drug.com. 4

  • Total Synthesis of (+)-7-Bromotrypargine and Unnatural Analogues: Biological Evaluation Uncovers Activity at CNS Targets of Therapeutic Relevance. PMC - NIH. 1

  • CN107382892A - A kind of preparation technology of the nitro isoxazole compound of 3 aryl 4. Google Patents. 3

  • Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. MDPI. 2

Sources

Optimization

Technical Support Center: Chromatography of DMANE Reaction Products

Welcome to the Technical Support Center for the purification of nitro olefination products. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate high-purity 3-(2-nitrovinyl)indoles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of nitro olefination products. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate high-purity 3-(2-nitrovinyl)indoles synthesized using 1-dimethylamino-2-nitroethylene (DMANE) .

DMANE is a highly effective electrophilic reagent utilized for the direct nitro olefination of indoles 1. While the reaction itself is highly efficient—often completing in 10–15 minutes in trifluoroacetic acid (TFA) or dichloromethane (DCM)—the downstream purification is notoriously difficult. The resulting 3-(2-nitrovinyl)indoles are highly conjugated, intensely colored, and prone to polymerization on acidic silica gel.

This guide is designed to move beyond basic protocols by explaining the causality behind these chromatographic challenges and providing a self-validating methodology to ensure successful isolation.

Experimental Workflow Visualization

Workflow A Indole + DMANE (Starting Materials) B Reaction in TFA/DCM (10-15 min, RT) A->B C Aqueous Quench & DCM Extraction B->C D Crude Mixture (Dark Red/Brown Oil) C->D E Dry Loading onto Silica Gel D->E F Flash Chromatography (Gradient Elution) E->F G Unreacted Indole (Elutes First) F->G Low Polarity (e.g., 10% EtOAc/Hex) H 3-(2-nitrovinyl)indole (Bright Yellow Band) F->H Medium Polarity (e.g., 33% EtOAc/Hex) I Polymerized Byproducts (Retained on Column) F->I High Polarity / Strong Binding

Workflow for the synthesis and column chromatography purification of DMANE reaction products.

Diagnostic Troubleshooting FAQs

Q: Why is my 3-(2-nitrovinyl)indole product streaking extensively on the silica column? Causality: Streaking occurs due to strong hydrogen bonding between the highly polar nitrovinyl group (and the indole NH) and the acidic silanol groups on the stationary phase. Furthermore, poor solubility of the crude product in the initial non-polar eluent causes it to precipitate at the top of the column, slowly dissolving and bleeding down the silica bed. Solution: Transition from liquid loading to dry loading . By pre-adsorbing the crude mixture onto silica gel, you maximize the surface area for dissolution, eliminating concentration gradients that cause streaking.

Q: My product band turned dark brown/black on the column and my yield was terrible. What happened? Causality: 3-(2-nitrovinyl)indoles are sensitive to extended exposure to the slightly acidic environment of standard silica gel. Prolonged residence time on the column catalyzes the polymerization of the nitroalkene moiety, forming irreversible, dark-colored oligomers that permanently bind to the baseline. Solution: Speed is critical. Utilize positive pressure (flash chromatography) rather than gravity flow. Ensure the column is run in under 30 minutes. If degradation persists, consider washing the silica gel with 1% triethylamine (Et₃N) in hexanes prior to loading to neutralize highly acidic silanol sites.

Q: How do I efficiently separate unreacted indole from the nitrovinyl product? Causality: Indoles lack the highly polar nitro group, making them significantly less polar than the DMANE reaction products. Solution: Employ a step-gradient elution. Start with a low-polarity solvent (e.g., 10% EtOAc in Hexanes or pure DCM) to rapidly flush out the unreacted indole. Once the indole has eluted, increase the polarity (e.g., 33% EtOAc in Hexanes or 2% MeOH in DCM) 2 to elute the target compound.

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework for the flash column chromatography of 3-(2-nitrovinyl)indoles.

Step 1: Preparation of the Dry Load
  • Dissolve the crude, dark red/brown reaction oil in a minimal amount of DCM or THF.

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude product).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Self-Validation Check: If the powder clumps or sticks to the flask walls, residual solvent is present. Loading clumped silica will cause severe band tailing. Re-dissolve, add slightly more silica, and evaporate until strictly free-flowing.

Step 2: Column Packing
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% EtOAc in Hexanes).

  • Pour the slurry into the column and apply positive air pressure to pack the bed tightly.

  • Add a thin layer of protective sand (0.5 cm) to the top of the silica bed.

Step 3: Sample Loading and Elution
  • Carefully pour the dry-loaded silica/product mixture evenly over the sand layer.

  • Add another 0.5 cm layer of sand on top of the dry load to prevent disturbance during solvent addition.

  • Phase 1 (Impurity Flush): Elute with 2–3 column volumes of 10% EtOAc in Hexanes.

    • Validation Check: Monitor via TLC. Unreacted indole will elute here. It is invisible to the naked eye but highly UV-active.

  • Phase 2 (Product Elution): Step the gradient up to 33% EtOAc in Hexanes (or 2% MeOH in DCM).

    • Validation Check: The target 3-(2-nitrovinyl)indole will move down the column as a distinct, bright yellow/orange band.

Step 4: Fraction Collection and Concentration
  • Collect the fractions containing the yellow band.

  • Verify purity via TLC. The product should appear as a single bright yellow spot that turns dark purple/black under 254 nm UV light.

  • Concentrate the fractions under reduced pressure. Avoid heating the water bath above 35°C to prevent thermal degradation of the purified nitroalkene.

Chromatographic Reference Data

To assist in your gradient planning, the following table summarizes the quantitative TLC data for typical DMANE reaction components.

Compound TypeRecommended Solvent SystemTypical Rf ValueVisual Appearance (TLC)
Unreacted Indole 33% EtOAc / 67% Hexanes0.60 – 0.70Colorless, UV active (254 nm)
3-(2-nitrovinyl)indole 33% EtOAc / 67% Hexanes0.25 – 0.35Bright yellow/orange, highly UV active
3-(2-nitrovinyl)indole 2% MeOH / 98% DCM0.30 – 0.40Bright yellow/orange, highly UV active
Residual DMANE 33% EtOAc / 67% Hexanes0.10 – 0.15Pale yellow, UV active
Degraded Oligomers Any0.00 (Baseline)Dark brown/black streak

References

  • Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene. The Journal of Organic Chemistry. (1977).[Link]

  • Total Synthesis of (+)-7-Bromotrypargine and Unnatural Analogues: Biological Evaluation Uncovers Activity at CNS Targets of Therapeutic Relevance. PubMed Central (PMC) / NIH. (2010).[Link]

Sources

Troubleshooting

Technical Support Center: Navigating DMANE Reaction Workups to Prevent Product Loss

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with DMANE (N,N-dimethylamino)ethyl-protected compounds. This guide provides in-depth technical and practical advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with DMANE (N,N-dimethylamino)ethyl-protected compounds. This guide provides in-depth technical and practical advice to mitigate product loss during the critical workup phase of your reactions. We've structured this center around common issues and frequently asked questions, drawing on our extensive field experience to provide not just protocols, but the scientific reasoning behind them.

Troubleshooting Guide: Common Pitfalls and Proven Solutions

The workup of reactions involving DMANE protecting groups is a delicate process where significant product loss can occur if not handled with care. The primary challenge lies in the pH-sensitive nature of the DMANE group.

Issue 1: Substantial Product Loss Following Aqueous Workup

Question: I'm experiencing a significant and unexpected loss of my desired product after performing a standard aqueous workup. What is the likely cause, and how can I rectify this?

Answer: The most frequent reason for product loss during the aqueous workup of DMANE-protected compounds is inadvertent, premature deprotection. The DMANE group is susceptible to cleavage under even mildly acidic conditions.

Scientific Rationale: The tertiary amine within the DMANE structure can be protonated by acidic species in the workup environment. This protonation initiates a chemical cascade that results in the cleavage of the protecting group, leading to the formation of the unprotected, and often more water-soluble, parent molecule which is then lost to the aqueous phase.

Preventative & Corrective Measures:

  • Strict pH Control: Before beginning the workup, it is crucial to measure the pH of the reaction mixture. If the solution is acidic, it should be carefully neutralized with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Throughout the extraction process, maintaining a slightly basic pH in the aqueous phase, ideally between 7.5 and 8.5, is critical for the stability of the DMANE group.[1]

  • Solvent Purity: The organic solvent used for extraction should be free of acidic impurities. A preparatory wash of the solvent with a dilute solution of NaHCO₃, followed by drying with an anhydrous salt like sodium sulfate (Na₂SO₄), is a recommended practice.

  • Temperature Regulation: Conducting the entire workup procedure at a reduced temperature, such as in an ice bath (0-5 °C), will slow down the rate of potential side reactions, including premature deprotection.

Optimized Aqueous Workup Protocol:

  • Immerse the reaction vessel in an ice bath to cool the mixture to 0 °C.

  • With vigorous stirring, slowly add a saturated aqueous solution of NaHCO₃ until the pH of the aqueous phase stabilizes between 8.0 and 8.5.

  • Transfer the biphasic mixture to a separatory funnel.

  • Perform the extraction three times using a pre-chilled, appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solution under reduced pressure, ensuring the bath temperature does not exceed 30 °C.

Workflow for Optimized DMANE Workup

G cluster_prep Preparation cluster_neutralize Neutralization cluster_extraction Extraction cluster_drying Drying & Concentration start Start: Reaction Mixture cool Cool to 0 °C start->cool add_bicarb Add Saturated NaHCO₃ cool->add_bicarb check_ph Check pH (8.0-8.5) add_bicarb->check_ph transfer Transfer to Separatory Funnel check_ph->transfer extract Extract 3x with Cold Organic Solvent transfer->extract combine Combine Organic Layers extract->combine wash_brine Wash with Brine combine->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_conc Filter & Concentrate (<30 °C) dry->filter_conc end End: Purified Product filter_conc->end

Caption: Optimized workup for DMANE reactions.

Issue 2: Persistent Emulsion Formation During Extraction

Question: I am consistently encountering stubborn emulsions during the liquid-liquid extraction of my DMANE-containing product. How can I resolve this?

Answer: The formation of emulsions is a frequent challenge when working with amine-containing compounds, as they can act as surfactants.[1] This is particularly common when using chlorinated solvents.[2]

Troubleshooting Strategies:

  • "Salting Out": The addition of a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous layer.[1][3] This enhances the polarity of the aqueous phase and can effectively disrupt the emulsion.[1]

  • Solvent Modification: If emulsions persist, consider switching to a different organic solvent for the extraction, such as ethyl acetate, provided your product has adequate solubility.

  • Filtration: For particularly persistent emulsions, filtering the entire mixture through a pad of diatomaceous earth (Celite) can help to break up the dispersed droplets.

  • Centrifugation: If the equipment is available, centrifugation is a highly effective method for forcing the separation of the layers.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to ensure the stability of the DMANE group during workup?

A1: The DMANE protecting group exhibits optimal stability in a pH range of approximately 7.5 to 11. Below pH 7, the likelihood of premature deprotection increases substantially.

Q2: Is it advisable to use a strong base, such as sodium hydroxide, for pH adjustment during the workup?

A2: While the DMANE group itself is generally stable in the presence of strong bases, their use is not recommended. Strong bases can induce undesirable side reactions with other sensitive functional groups that may be present in your molecule, such as the hydrolysis of esters. It is safer to use milder bases like sodium bicarbonate or potassium carbonate.

Q3: What are the best practices for storing my DMANE-protected compound after workup and prior to the subsequent reaction?

A3: To ensure long-term stability, DMANE-protected compounds should be stored in a cool, dry environment, ideally under an inert atmosphere such as argon or nitrogen. For compounds that are oils, storage as a solution in an anhydrous, non-protic solvent at low temperatures (e.g., -20 °C) is recommended.

Data & Diagrams

Table 1: pH Stability Profile of the DMANE Protecting Group

pH RangeDMANE Group StabilityRecommended Action
< 6Highly UnstableAvoid this range to prevent rapid deprotection.
6 - 7Moderately UnstableUse with extreme caution; risk of significant product loss.
7.5 - 11StableThis is the optimal range for workup and handling.
> 11Generally StableStable, but exercise caution due to potential side reactions with other functional groups.

Logical Relationship of DMANE Deprotection

G cluster_conditions Conditions cluster_outcome Outcome acidic_ph Acidic pH (< 7) deprotection Deprotection (Product Loss) acidic_ph->deprotection neutral_basic_ph Neutral/Basic pH (> 7.5) stable DMANE Group Stable (Product Retained) neutral_basic_ph->stable

Caption: pH and DMANE group stability.

By adhering to these guidelines and understanding the underlying chemical principles, you can significantly enhance your product yields and streamline your synthetic processes when working with DMANE-protected compounds.

References

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1-Dimethylamino-2-nitroethylene (DMANE) vs. 1-Dimethylamino-2-nitropropene (DMANP) in Heterocyclic Synthesis

In the development of neuroactive pharmaceuticals and complex indole alkaloids, the efficient installation of alkylamine side chains is a critical synthetic hurdle. Traditionally, researchers have relied on multi-step se...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of neuroactive pharmaceuticals and complex indole alkaloids, the efficient installation of alkylamine side chains is a critical synthetic hurdle. Traditionally, researchers have relied on multi-step sequences—such as Vilsmeier-Haack formylation followed by a Knoevenagel condensation with nitroalkanes—to build these scaffolds.

This guide objectively evaluates two powerful, alternative electrophilic reagents: 1-Dimethylamino-2-nitroethylene (DMANE) and 1-Dimethylamino-2-nitropropene (DMANP) . By acting as direct nitroalkenylating agents, these nitroenamines bypass intermediate isolation, offering a streamlined, one-step addition-elimination pathway to highly functionalized precursors[1][2].

Mechanistic Foundations and Causality

The utility of DMANE and DMANP is rooted in their "push-pull" alkene architecture. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a highly polarized double bond.

When exposed to an acidic environment (such as Trifluoroacetic Acid), the dimethylamino group is protonated, transforming it into an excellent leaving group. This generates a highly reactive electrophilic species. Electron-rich aromatic systems, particularly the C3 position of indoles, act as nucleophiles to attack this electrophile. The subsequent elimination of dimethylamine restores the conjugated double bond, driving the reaction forward thermodynamically.

G Indole Indole (Nucleophile) Intermediate Protonated Addition Intermediate Indole->Intermediate Acidic Conditions (e.g., TFA) Reagent DMANE / DMANP (Electrophile) Reagent->Intermediate Electrophilic Attack Product 3-(2-Nitroalkenyl)indole (Target) Intermediate->Product Elimination (-HNMe2) Byproduct Dimethylamine (Leaving Group) Intermediate->Byproduct Cleavage

Mechanistic pathway of direct nitroalkenylation of indoles via addition-elimination.

Comparative Analysis: DMANE vs. DMANP

The choice between DMANE and DMANP dictates the structural and pharmacokinetic properties of the final downstream amine. DMANE transfers a 2-nitrovinyl group, which is subsequently reduced to a primary ethylamine (e.g., tryptamine or serotonin analogs). Conversely, DMANP transfers a 2-nitropropenyl group, yielding an α -methylated amine (e.g., α -methyltryptamine) upon reduction.

In drug development, this α -methylation is a critical structural modification. The added steric bulk shields the amine from rapid oxidative deamination by Monoamine Oxidase (MAO), significantly extending the compound's biological half-life.

Quantitative & Structural Comparison
Feature1-Dimethylamino-2-nitroethylene (DMANE)1-Dimethylamino-2-nitropropene (DMANP)
CAS Number 1190-92-7[3]N/A (Homologous derivative)
Molecular Formula C₄H₈N₂O₂C₅H₁₀N₂O₂
Molecular Weight 116.12 g/mol 130.14 g/mol
Precursor Nitroalkane NitromethaneNitroethane
Transferred Moiety 2-Nitrovinyl (-CH=CHNO₂)2-Nitropropenyl (-CH=C(CH₃)NO₂)
Downstream Amine Primary Ethylamine (e.g., Tryptamine) α -Methylated Amine (e.g., α -Methyltryptamine)
Pharmacokinetic Impact Susceptible to MAO degradationSterically hindered; MAO resistant

Experimental Methodologies

The following protocols are designed as self-validating systems. The synthesis of both reagents relies on the in situ generation of an electrophilic Vilsmeier-type intermediate (DMF-dimethyl sulfate complex), which is then attacked by a deprotonated nitronate anion[2].

G Step1 Prepare DMF-Dimethyl Sulfate Complex (Electrophilic Vilsmeier-type intermediate) Step3 Condensation Reaction (Combine at 10°C, then reflux) Step1->Step3 Step2 Deprotonate Nitroalkane (Nitromethane or Nitroethane + NaOEt) Step2->Step3 Step4 Solvent Evaporation & Extraction (Dichloromethane extraction) Step3->Step4 Remove Ethanol Step5 Crystallization (Cold Isopropanol or Fridge) Step4->Step5 Purify Product

Step-by-step synthetic workflow for the preparation of nitroenamine reagents.

Protocol 1: Synthesis of DMANE

Causality: Nitromethane is highly acidic at the α -carbon. Sodium ethoxide is used to quantitatively generate the nucleophilic nitronate anion, which rapidly attacks the DMF-dimethyl sulfate complex.

  • Deprotonation: Dissolve 2.3 g of sodium metal in 100 mL of absolute ethanol to form sodium ethoxide.

  • Condensation: Add 20 g of DMF/Me₂SO₄ complex and 6.1 g of nitromethane to the solution.

  • Thermal Activation: Heat the mixture to a brief boil for 1-2 minutes to drive the addition-elimination sequence to completion. Allow to cool to room temperature.

  • Isolation: Evaporate the ethanol under vacuum. Extract the residue with methylene chloride to separate the organic product from inorganic sodium sulfate salts.

  • Purification: Evaporate the methylene chloride, wash the residue with cold isopropanol, and recrystallize from the same solvent to yield yellow crystals (Yield: ~60%, MP: 104°C)[2].

Protocol 2: Synthesis of DMANP

Causality: Nitroethane is used instead of nitromethane. Because the resulting DMANP is more sterically hindered and thermally sensitive, the reaction requires strict temperature control to prevent degradation.

  • Deprotonation: Dissolve 10 g of sodium metal in 500 mL of absolute ethanol. Crucially, cool this solution to 10°C.

  • Condensation: Add 90 g of DMF/Me₂SO₄ complex and 47.5 g of nitroethane.

  • Controlled Reaction: Shake the solution with active cooling for 5 minutes. A successful reaction is self-validated by an immediate color shift to orange-red.

  • Isolation: Remove the solvent in a rotary evaporator, strictly maintaining the bath temperature at 30-35°C to prevent thermal decomposition.

  • Purification: Extract the yellow residue with methylene chloride, evaporate under vacuum, and place the resulting orange-red oil in a refrigerator (4°C) until it crystallizes[2].

Protocol 3: Direct Nitrovinylation of Indole (Application)

Causality: Trifluoroacetic acid (TFA) is the superior solvent for this reaction compared to ethanolic HCl. TFA acts as both a solvent and an acid catalyst, effectively protonating the dimethylamino group to facilitate its departure without causing the acid-catalyzed polymerization of the indole substrate[1][2].

  • Dissolve the target indole (e.g., 4-acetoxyindole) in TFA.

  • Add a stoichiometric equivalent of DMANE (or DMANP) directly to the stirring solution.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Remove the TFA under reduced pressure.

  • Induce crystallization of the resulting 3-(2-nitroalkenyl)indole derivative (Typical yields approach 80%).

References

  • Büchi, G., & Mak, C. P. (1977). Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene. The Journal of Organic Chemistry, 42(10), 1784–1786. Retrieved March 12, 2026, from[Link]

  • designer-drug.com. (n.d.). Notes on the use of 1-dimethylamino-2-nitroethylene (DMANE). Retrieved March 12, 2026, from[Link]

Sources

Comparative

Efficacy of DMANE vs. Traditional Knoevenagel Condensation in Nitro-Olefination: A Comparative Guide

Introduction: Overcoming the Bottlenecks of Nitroalkene Synthesis The synthesis of 3-(2-nitrovinyl)indoles and related nitrostyrenes is a foundational step in the preparation of tryptamines, beta-carbolines, and various...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Bottlenecks of Nitroalkene Synthesis

The synthesis of 3-(2-nitrovinyl)indoles and related nitrostyrenes is a foundational step in the preparation of tryptamines, beta-carbolines, and various complex pharmacophores. Historically, drug development professionals have relied on a two-step sequence: a Vilsmeier-Haack formylation followed by a Knoevenagel condensation. However, the utilization of 1-dimethylamino-2-nitroethylene (DMANE) offers a direct, one-step nitro-olefination alternative.

This guide provides an objective, data-driven comparison between the DMANE-mediated pathway and the traditional Knoevenagel condensation, evaluating mechanistic causality, process efficiency, and experimental reliability.

Mechanistic Causality: Thermodynamic Driving Forces

The Traditional Route: Reversible Condensation

The traditional synthesis of nitroalkenes requires the prior installation of a carbonyl group. For indoles, this necessitates the Vilsmeier-Haack reaction (POCl₃/DMF) to yield indole-3-carboxaldehyde. The subsequent Knoevenagel condensation with nitromethane relies on a base catalyst (e.g., ammonium acetate). The Causality of Inefficiency: The Knoevenagel condensation is an equilibrium-driven process. To push the reaction forward, water must be continuously removed from the system, often requiring extended reflux conditions. This high thermal budget and prolonged reaction time frequently lead to the polymerization of the highly reactive nitroalkene product or the degradation of sensitive functional groups.

The DMANE Route: Addition-Elimination Cascade

DMANE operates through a fundamentally different mechanism. As a "push-pull" alkene, DMANE is relatively stable at ambient conditions. However, when dissolved in a strong acid like trifluoroacetic acid (TFA), the dimethylamino group becomes protonated. The Causality of Efficiency: Protonation destroys the push-pull resonance, localizing a strong positive charge and transforming the dimethylamino moiety into an exceptional leaving group. The electron-rich 3-position of the indole substrate rapidly attacks the highly electrophilic alpha-carbon of the activated DMANE. Subsequent deprotonation and elimination of dimethylamine restore the conjugated double bond. This addition-elimination cascade is thermodynamically downhill, irreversible, and exceptionally fast, bypassing the need for water removal entirely .

MechanisticPathway Indole Indole Substrate Vilsmeier Vilsmeier-Haack (POCl3, DMF) Indole->Vilsmeier Step 1 DMANE_Rxn DMANE Nitro-olefination (TFA, 0°C) Indole->DMANE_Rxn Direct 1-Step Aldehyde Indole-3-carboxaldehyde Vilsmeier->Aldehyde Knoevenagel Knoevenagel Condensation (CH3NO2, NH4OAc) Aldehyde->Knoevenagel Step 2 Product 3-(2-Nitrovinyl)indole Knoevenagel->Product DMANE_Rxn->Product

Mechanistic comparison: Traditional Knoevenagel vs. direct DMANE nitro-olefination.

Quantitative Data: Process Performance Comparison

When scaling up pharmacophore synthesis, Process Mass Intensity (PMI) and time-to-yield are critical metrics. The table below summarizes the quantitative differences between the two methodologies based on standard indole substrates .

Performance ParameterTraditional Knoevenagel RouteDMANE Direct Nitro-Olefination
Total Synthetic Steps 2 (Formylation + Condensation)1 (Addition-Elimination)
Average Reaction Time 12 - 24 hours10 - 20 minutes
Thermal Requirements Reflux (~100°C for Step 2)0°C warming to Room Temperature
Overall Isolated Yield 55% - 65%80% - 90%
Primary Byproducts Water, unreacted aldehyde, polymersDimethylamine (easily washed away)
Substrate Scope Limitations Harsh reflux limits sensitive groupsHighly specific to electron-rich aromatics

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes an observable physicochemical checkpoint to confirm the reaction trajectory without requiring immediate offline analytics.

Protocol A: DMANE-Mediated One-Step Nitro-Olefination

This protocol is adapted from the foundational methodology for synthesizing 3-(2-nitrovinyl)indole.

  • Reagent Preparation: Dissolve 1 mmol of 1-dimethylamino-2-nitroethylene (DMANE) in 1.5 mL of anhydrous Trifluoroacetic Acid (TFA) in a round-bottom flask submerged in an ice bath (0°C).

    • Validation Checkpoint: The solution must appear as a homogeneous, light yellow liquid. Any cloudiness indicates moisture contamination.

  • Substrate Addition: Add 1 mmol of the indole substrate slowly under a continuous nitrogen atmosphere. Stir vigorously.

    • Validation Checkpoint: Within 5 to 10 minutes, observe a distinct color shift from light yellow to dark red/orange. This chromic shift confirms the formation of the intermediate adduct and the subsequent elimination of dimethylamine.

  • Quenching: Remove the flask from the ice bath, allow it to reach room temperature, and pour the dark mixture into 30 mL of vigorously stirred ice water.

    • Validation Checkpoint: Immediate precipitation of a yellow to orange semisolid or crystalline mass must occur, validating the formation of the highly hydrophobic nitrovinyl product.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual TFA, dry over Na₂SO₄, and concentrate in vacuo to yield the target compound (~80-90% yield).

Workflow Start 1. Dissolve DMANE in TFA (Ice-bath, 0°C) Check1 Check: Light yellow solution Start->Check1 AddIndole 2. Add Indole Substrate (N2 Atmosphere) Check1->AddIndole Check2 Check: Color shift to dark red (10 min) AddIndole->Check2 Quench 3. Quench in Ice Water Check2->Quench Check3 Check: Yellow semisolid precipitates Quench->Check3 Extract 4. Extract (EtOAc) & Crystallize Check3->Extract Check4 Check: High purity crystals (80-90% Yield) Extract->Check4

Self-validating experimental workflow for DMANE-mediated synthesis.

Protocol B: Traditional Knoevenagel Condensation (Step 2 Only)

Assuming indole-3-carboxaldehyde has already been synthesized and purified via Vilsmeier-Haack.

  • Reaction Setup: Dissolve 1 mmol of indole-3-carboxaldehyde in 5 mL of nitromethane. Add 0.5 mmol of anhydrous ammonium acetate.

    • Validation Checkpoint: The mixture will initially be a suspension. Complete dissolution typically occurs as the temperature increases.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100°C for 2 to 4 hours.

    • Validation Checkpoint: The reaction progress must be monitored via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot (lower Rf) and the appearance of a bright yellow, highly UV-active product spot (higher Rf) validates the condensation.

  • Crystallization: Cool the mixture to room temperature, then transfer to an ice bath to induce crystallization.

    • Validation Checkpoint: The formation of yellow/orange needles confirms successful product generation. If an oil forms instead, it indicates polymerization or incomplete water removal during reflux.

Conclusion

While the traditional Knoevenagel condensation remains a staple of organic synthesis, it is thermodynamically constrained by the necessity of water removal, leading to longer reaction times and lower yields. For electron-rich substrates like indoles and substituted benzenes, DMANE represents a vastly superior alternative . By leveraging an addition-elimination mechanism driven by electrophilic activation in TFA, DMANE collapses a multi-day, two-step process into a 10-minute, high-yielding, single-step reaction. For drug development professionals looking to optimize the synthesis of tryptamine derivatives, adopting the DMANE protocol drastically improves atom economy, saves time, and significantly boosts overall throughput.

References

  • Büchi, G., & Mak, C.-P. (1977). Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene. The Journal of Organic Chemistry, 42(10), 1784-1786. URL:[Link]

  • Gündisch, D., et al. (2011). Deconstruction of the α4β2 Nicotinic Acetylcholine (nACh) Receptor Positive Allosteric Modulator des-Formylflustrabromine (dFBr). Journal of Medicinal Chemistry / PMC, 54(8), 2878–2886. URL:[Link]

Validation

Spectroscopic Modalities for Validating 3-(2-Nitrovinyl)indole: A Comparative Guide

As a critical intermediate in the synthesis of tryptamines, serotonin analogs, and complex fused heterocycles, 3-(2-nitrovinyl)indole (CAS: 3156-51-2) requires rigorous structural validation[1]. The synthesis typically i...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of tryptamines, serotonin analogs, and complex fused heterocycles, 3-(2-nitrovinyl)indole (CAS: 3156-51-2) requires rigorous structural validation[1]. The synthesis typically involves a Henry (nitroaldol) condensation between indole-3-carboxaldehyde and nitromethane. However, proving the success of this reaction requires more than just confirming the molecular weight; researchers must definitively prove the formation of the trans (E) nitrovinyl double bond and the integrity of the indole core.

This guide objectively compares the analytical modalities—serving as your "product alternatives"—available for the structural confirmation of 3-(2-nitrovinyl)indole. By evaluating the performance of High-Field vs. Benchtop NMR, High-Resolution vs. Low-Resolution Mass Spectrometry, and ATR-FTIR vs. Transmission FTIR, we provide a self-validating framework for analytical workflows.

Modality Comparison: Selecting the Right Analytical Tools

A. Nuclear Magnetic Resonance (NMR): High-Field (≥400 MHz) vs. Benchtop (60–90 MHz)

The most critical structural feature of 3-(2-nitrovinyl)indole is the stereochemistry of the newly formed alkene. Thermodynamic control during the dehydration step of the Henry reaction exclusively yields the E-isomer.

  • High-Field NMR (e.g., 400 MHz or 600 MHz): This is the gold standard. At 400 MHz, the vinylic protons resolve into two distinct doublets (typically around δ 8.41 ppm and δ 8.00 ppm in DMSO- d6​ )[2]. The coupling constant ( J ) can be precisely extracted, yielding a value between 13.4 Hz and 13.7 Hz , which is the definitive hallmark of a trans-alkene[3][4].

  • Benchtop NMR (60–90 MHz): While cost-effective and space-saving, benchtop systems suffer from lower dispersion. The vinylic doublets often overlap with the indole H-2 singlet and the aromatic multiplet (7.2–7.5 ppm). This second-order overlap obscures the J -coupling, making it impossible to definitively rule out the presence of the Z-isomer or unreacted starting material.

  • Solvent Causality: DMSO- d6​ is vastly superior to CDCl 3​ for this analysis. In CDCl 3​ , the indole N-H proton often broadens or exchanges, whereas in DMSO- d6​ , hydrogen bonding locks the N-H proton into a sharp, distinct singlet at 12.24 ppm[2].

B. Mass Spectrometry: HRMS (ESI-TOF) vs. LRMS (Single Quadrupole)
  • High-Resolution Mass Spectrometry (HRMS): Instruments like ESI-QTOF or Orbitrap provide exact mass capabilities. For 3-(2-nitrovinyl)indole ( C10​H8​N2​O2​ ), the calculated exact mass is 188.0586. HRMS will detect the [M+H]+ ion at m/z 189.0664 [4]. This sub-ppm mass accuracy is mandatory for publication to rule out isobaric impurities.

  • Low-Resolution Mass Spectrometry (LRMS): Single quadrupole LC-MS systems provide a nominal mass of 189. While excellent for high-throughput reaction monitoring, LRMS cannot definitively prove the elemental composition, leaving room for structural ambiguity.

C. Vibrational Spectroscopy: ATR-FTIR vs. Transmission (KBr Pellet)
  • Attenuated Total Reflectance (ATR-FTIR): ATR allows for the direct analysis of the solid crystalline product without sample preparation. It clearly resolves the highly polar functional groups: the asymmetric NO2​ stretch ( 1510–1540 cm −1 ), the symmetric NO2​ stretch ( 1320–1340 cm −1 ), and the conjugated C=C stretch ( 1620 cm −1 )[4].

  • Transmission FTIR (KBr Pellet): While historically standard, KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch around 3400 cm −1 , which can completely mask the critical, sharp indole N-H stretch ( 3340 cm −1 ). ATR-FTIR eliminates this artifact.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for pure 3-(2-nitrovinyl)indole, serving as a reference for your analytical validation.

Analytical ModalityTarget Structural FeatureExpected Value / Range
1 H NMR (400 MHz, DMSO- d6​ ) Indole N-H 12.24 ppm (s, 1H)
1 H NMR (400 MHz, DMSO- d6​ ) Vinyl Protons ( −CH=CH−NO2​ ) 8.41 ppm (d, J=13.4 Hz) & 8.00 ppm (d, J=13.4 Hz)
13 C NMR (100 MHz, DMSO- d6​ ) Nitrovinyl Carbons 137.0 ppm, 132.5 ppm
HRMS (ESI-TOF) [M+H]+ Ion m/z 189.0664 (Calculated)
ATR-FTIR NO2​ Asymmetric Stretch 1510 - 1540 cm −1
ATR-FTIR NO2​ Symmetric Stretch 1320 - 1340 cm −1

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the synthesis and subsequent analytical sample preparations must follow strict protocols.

Step 1: Synthesis via Henry Reaction
  • Reagents: Charge a round-bottom flask with Indole-3-carboxaldehyde (1.0 eq), Nitromethane (excess, 10 eq as both reactant and solvent), and Ammonium Acetate (0.5 eq)[1].

  • Causality of Catalyst: Ammonium acetate acts as a bifunctional catalyst; the acetate anion deprotonates nitromethane to form the nucleophilic nitronate, while the ammonium cation activates the aldehyde carbonyl toward nucleophilic attack.

  • Reaction: Reflux the mixture at 100–110 °C under a nitrogen atmosphere for 2–4 hours.

  • Workup: Cool the mixture to room temperature, pour into crushed ice, and filter the resulting bright yellow/orange precipitate. Wash extensively with cold water and dry under high vacuum.

Step 2: Analytical Sample Preparation
  • High-Field NMR Prep: Dissolve 5–10 mg of the dried product in 0.6 mL of anhydrous DMSO- d6​ . Ensure complete dissolution (sonicate if necessary) to prevent line-broadening. Transfer to a 5 mm precision NMR tube.

  • HRMS Prep: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute 10 μ L of this stock into 1 mL of Methanol containing 0.1% Formic Acid (to promote ionization to [M+H]+ ).

  • ATR-FTIR Prep: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected. Place 1–2 mg of the dry solid directly onto the crystal. Apply the pressure clamp until the force gauge indicates optimal contact.

Analytical Workflow Visualization

The following logical relationship diagram maps the self-validating decision tree for confirming the structure of 3-(2-nitrovinyl)indole.

G A 3-(2-Nitrovinyl)indole Crude Product B Primary Screening (LRMS & ATR-FTIR) A->B C Is Mass Nominal (189)? Are NO2 Stretches Present? B->C D High-Resolution MS (ESI-TOF) C->D Yes E High-Field NMR (≥400 MHz, DMSO-d6) C->E Yes F Exact Mass Confirmed: [M+H]+ = 189.0664 D->F G E-Isomer Confirmed: J = 13.4 - 13.7 Hz E->G H Structure & Stereochemistry Fully Validated F->H G->H

Caption: Analytical decision tree for the structural validation of 3-(2-nitrovinyl)indole.

References

  • Hedner, E., et al. "Marine AChE inhibitors isolated from Geodia barretti: natural compounds and their synthetic analogs". SciSpace. Available at:[Link]

  • Google Patents. "CN106986859A - Indole derivatives and application thereof". Google Patents.
  • Arab Journal of Chemistry. "Facile synthetic approach for 5-aryl-9-hydroxypyrano [3,2-f] indole-2(8H)-one". ScienceDirect. Available at:[Link]

Sources

Comparative

Comparative Guide: Optimizing DMANE-Mediated Nitro-Olefination of Indoles in TFA vs. Ethanolic HCl

Executive Summary 1-Dimethylamino-2-nitroethylene (DMANE) is a highly stable, push-pull alkene utilized for the direct nitro-olefination of indoles. This reaction efficiently installs a 2-nitrovinyl group at the C3 posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Dimethylamino-2-nitroethylene (DMANE) is a highly stable, push-pull alkene utilized for the direct nitro-olefination of indoles. This reaction efficiently installs a 2-nitrovinyl group at the C3 position, serving as a critical first step in the synthesis of tryptamine derivatives and complex indole alkaloids . While the transformation is strictly acid-catalyzed, the choice of solvent system—specifically Trifluoroacetic Acid (TFA) versus Ethanolic HCl—dictates the reaction's success. This guide provides an objective, data-backed comparison to demonstrate why TFA is the superior solvent for maximizing yield, chemoselectivity, and purity.

Mechanistic Rationale: The Role of the Solvent

The reaction between an indole and DMANE proceeds via an electrophilic aromatic substitution (addition-elimination) mechanism . The electron-rich C3 position of the indole attacks the electron-deficient α-carbon of DMANE, forming a Michael-type adduct. To restore aromaticity and yield the conjugated nitrovinyl product, the dimethylamino group must be eliminated. The solvent environment directly controls the fate of this intermediate:

  • Trifluoroacetic Acid (TFA): TFA serves as both a highly polar solvent and a strong, non-nucleophilic acid. It rapidly protonates the dimethylamino group of the intermediate, converting it into an excellent leaving group ( −NHMe2+​ ). Because TFA is non-nucleophilic, it does not trap the highly electrophilic intermediate. The elimination is driven forward rapidly (typically within 10 to 15 minutes), minimizing the indole's exposure to harsh acidic conditions.

  • Ethanolic HCl: Ethanol is a nucleophilic solvent. It can reversibly add to the highly electrophilic nitrovinyl intermediate, stalling the reaction or forming unwanted alkoxy side products. Furthermore, mineral acids like HCl, combined with the longer reaction times required in ethanol (often 2–4 hours), lead to extensive acid-catalyzed dimerization and polymerization of the sensitive indole substrate.

DMANE_Mechanism Indole Indole Substrate Adduct C3-Adduct Intermediate Indole->Adduct DMANE DMANE Reagent DMANE->Adduct TFA_Path TFA (Fast) Protonation & Elimination Adduct->TFA_Path Non-nucleophilic Strong Acid EtOH_Path EtOH/HCl (Slow) Nucleophilic Trapping Adduct->EtOH_Path Nucleophilic Solvent Mineral Acid Product 3-(2-Nitrovinyl)indole (High Yield) TFA_Path->Product SideProduct Polymerization & Alkoxy Adducts (Low Yield) EtOH_Path->SideProduct

Mechanistic divergence of DMANE nitro-olefination in TFA versus Ethanolic HCl.

Comparative Yield Data

The following table summarizes the isolated yields and primary observations for various indole substrates reacted with DMANE in both solvent systems, highlighting the stark performance contrast .

SubstrateSolvent SystemReaction TimeIsolated Yield (%)Primary Observation
IndoleTFA10 min85 - 90%Clean conversion; rapid color change to dark red.
IndoleEthanolic HCl2 - 4 hours25 - 35%Significant baseline polymerization on TLC.
4-AcetoxyindoleTFA10 min~80%Product crystallizes easily after solvent removal.
5-MethoxyindoleTFA15 min64 - 70%High purity achieved after simple recrystallization.
5-MethoxyindoleEthanolic HCl4 hours< 20%Extensive degradation of the electron-rich indole.

Step-by-Step Experimental Protocols

Protocol A: Nitro-olefination in TFA (Recommended Standard)

This protocol leverages the non-nucleophilic acidity of TFA to drive rapid elimination, ensuring a self-validating and highly efficient workflow .

  • Preparation: In a fume hood, dissolve 1-dimethylamino-2-nitroethylene (1.0 equiv, e.g., 30 mmol) in neat Trifluoroacetic Acid (15 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add the indole substrate (1.0 equiv, e.g., 30 mmol) in small portions.

    • Self-Validation Marker: The solution will rapidly transition from light yellow to a deep, dark orange or red. This color shift confirms the formation of the charge-transfer complex and the subsequent C3-adduct.

  • Reaction: Remove the ice bath and allow the mixture to stir under a nitrogen atmosphere at room temperature for 10 to 15 minutes.

    • Self-Validation Marker: TLC (Ethyl Acetate/Hexane) should show complete consumption of the starting indole and the appearance of a single major product spot.

  • Quenching: Pour the dark slurry into vigorously stirred ice water (300 mL). A yellow/orange semi-solid or precipitate will immediately form as the product crashes out of the aqueous acid.

  • Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase is slightly basic (pH ~8) to ensure complete removal of TFA, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from acetone/hexane or ethanol to yield the pure 3-(2-nitrovinyl)indole.

Protocol B: Nitro-olefination in Ethanolic HCl (Alternative/Historical)

This method is generally discouraged due to nucleophilic trapping and substrate degradation but is provided for comparative replication.

  • Preparation: Dissolve the indole substrate (1.0 equiv) and DMANE (1.1 equiv) in absolute ethanol to achieve a 0.5 M concentration.

  • Acidification: Add a catalytic to stoichiometric amount of ethanolic HCl (e.g., 1.25 M HCl in EtOH) to initiate the activation of DMANE.

  • Reaction: Stir the mixture at room temperature or under gentle reflux (40 °C).

    • Self-Validation Marker: The reaction progresses sluggishly. TLC monitoring will reveal the gradual appearance of the product alongside highly polar baseline spots, which are indicative of indole dimerization and polymerization.

  • Workup: After 2 to 4 hours, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and water.

  • Purification: Extensive flash column chromatography is required to separate the target nitroalkene from indole oligomers and unreacted starting material, resulting in significantly depressed isolated yields.

References

  • Title: Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Tryptamine derivatives disarm colistin resistance in polymyxin-resistant gram-negative bacteria Source: Bioorganic & Medicinal Chemistry URL: [Link]

Validation

1-Dimethylamino-2-nitroethylene as an alternative to oxalyl chloride methods

1-Dimethylamino-2-nitroethylene (DMANE) vs. Oxalyl Chloride: A Modern Paradigm for Tryptamine Synthesis Executive Summary In the synthesis of tryptamines and 3-substituted indoles—critical scaffolds in neuropharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

1-Dimethylamino-2-nitroethylene (DMANE) vs. Oxalyl Chloride: A Modern Paradigm for Tryptamine Synthesis

Executive Summary

In the synthesis of tryptamines and 3-substituted indoles—critical scaffolds in neuropharmacology and drug development—the functionalization of the indole C3 position is a mandatory bottleneck[1]. Historically, the Speeter-Anthony synthesis utilizing oxalyl chloride has been the gold standard for this transformation. However, the use of oxalyl chloride introduces severe safety, scalability, and environmental liabilities.

As a highly efficient alternative, 1-Dimethylamino-2-nitroethylene (DMANE) has emerged as a bench-stable reagent for the direct nitro-olefination of indoles[2]. This guide objectively compares the performance, mechanistic causality, and experimental workflows of DMANE against traditional oxalyl chloride methods, providing researchers with actionable, field-proven data.

Mechanistic Causality & Experimental Design

The Traditional Approach: Oxalyl Chloride (Speeter-Anthony)

Oxalyl chloride acts as a bifunctional electrophile. In the first step, it attacks the electron-rich C3 position of the indole to form an intermediate indole-3-glyoxyl chloride.

  • Causality of Constraints : Because oxalyl chloride is highly reactive with moisture, the reaction mandates strictly anhydrous conditions (e.g., dry diethyl ether, N2 atmosphere)[1]. Furthermore, the reagent rapidly decomposes upon exposure to ambient humidity, generating stoichiometric amounts of toxic carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas. This gas evolution requires specialized pressure-relief setups and heavy fume hood ventilation, severely complicating scale-up operations.

The Modern Alternative: DMANE (Büchi-Mak Method)

DMANE is a stable nitroenamine that facilitates a direct addition-elimination reaction[2].

  • Causality of Constraints : The reaction is typically performed in Trifluoroacetic Acid (TFA). TFA is not merely a solvent; it is mechanistically essential. The strong acid protonates the dimethylamino group of DMANE, converting it into an excellent leaving group[3]. The indole C3 directly attacks the activated nitroethylene, and the subsequent elimination of dimethylamine yields the 3-(2-nitrovinyl)indole in a single step. Because water does not violently react with DMANE, the reaction can be performed in open air without anhydrous precautions, drastically simplifying the workflow[2].

Quantitative Performance Comparison

ParameterOxalyl Chloride (Speeter-Anthony)DMANE (Büchi-Mak Method)
Step Count (to precursor) 2 Steps (Acylation + Amidation)1 Step (Direct Nitro-olefination)
Reaction Time 4–8 hours10–30 minutes
Temperature Profile 0°C (requires ice bath)Room Temperature (ambient)
Atmospheric Requirements Strictly Anhydrous (N2/Ar gas)Open Air (moisture tolerant)
Safety Hazards High (Generates CO, CO2, HCl gas)Low (Stable solid, no gas evolution)
Average Yield 60–75% (over two steps)75–85% (single step)

Experimental Protocols (Self-Validating Systems)

Protocol A: Oxalyl Chloride Acylation (Speeter-Anthony)
  • Preparation : Flame-dry a round-bottom flask and purge with N2. Dissolve 1.0 eq of indole in anhydrous diethyl ether (10 mL/g) and cool to 0°C[1].

  • Addition : Add 1.5 eq of oxalyl chloride dropwise over 15 minutes.

    • Validation Checkpoint: Observe vigorous gas evolution (CO/CO2). The solution will turn cloudy.

  • Reaction : Stir at 0°C for 2-6 hours[1].

  • Amidation : Evaporate the solvent under reduced pressure (to remove excess oxalyl chloride). Resuspend in fresh ether and add excess aqueous dimethylamine (40%) at 0°C.

  • Isolation : Filter the resulting yellow/orange precipitate (indole-3-glyoxylamide), wash with water, and dry.

Protocol B: DMANE Nitro-Olefination (Büchi-Mak Method)
  • Preparation : In a standard glass vial, dissolve 1.0 eq of DMANE in TFA (approx. 5 mL per mmol) at room temperature[3].

  • Addition : Add 1.0 eq of the indole substrate directly to the stirred TFA solution.

  • Reaction : Stir under ambient conditions for 10–30 minutes.

    • Validation Checkpoint: The solution will rapidly shift from light yellow to a deep, dark red, indicating the formation of the nitrovinyl intermediate[2].

  • Isolation : Pour the dark red mixture into crushed ice water. A yellow semi-solid or crystalline precipitate of 3-(2-nitrovinyl)indole will form[2].

  • Purification : Extract with ethyl acetate, wash with saturated NaHCO3 to neutralize residual TFA, dry over MgSO4, and concentrate in vacuo[3].

Visualizing the Synthetic Pathways

PathwayComparison cluster_A Route A: Oxalyl Chloride (Speeter-Anthony) cluster_B Route B: DMANE (Büchi-Mak) Indole Indole Substrate Oxalyl Oxalyl Chloride (Anhydrous, 0°C) Indole->Oxalyl DMANE DMANE in TFA (Room Temp, 10-30 min) Indole->DMANE Glyoxyl 3-Glyoxyl Chloride Oxalyl->Glyoxyl Acylation (Gas Evolution) Amine Amine Addition Glyoxyl->Amine Amide 3-Glyoxylamide Amine->Amide Amidation Red1 LiAlH4 Reduction Amide->Red1 Nitro 3-(2-Nitrovinyl)indole DMANE->Nitro Direct Nitro-olefination Red2 Reduction (LiAlH4 or H2/Pd-C) Nitro->Red2 Target Tryptamine Derivative Red1->Target Red2->Target

Comparative workflow of Indole functionalization: Oxalyl Chloride vs. DMANE pathways.

Conclusion

For drug development professionals synthesizing tryptamine libraries, DMANE offers a superior, streamlined alternative to oxalyl chloride. By collapsing a two-step, gas-evolving acylation/amidation sequence into a single, open-air nitro-olefination, the Büchi-Mak method significantly improves throughput and safety[2]. Oxalyl chloride remains relevant only when the specific glyoxylamide intermediate is explicitly required for divergent syntheses (e.g., forming alpha-keto amides).

References

  • Title : Deconstruction of the α4β2 Nicotinic Acetylcholine (nACh) Receptor Positive Allosteric Modulator des-Formylflustrabromine (dFBr) Source : National Institutes of Health (NIH) / PMC URL : [Link]

  • Title : Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene (Büchi & Mak, J. Org. Chem. 1977, 42, 1784) Source : ACS Publications / Designer-Drug Archive URL :[Link]

  • Title : 1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-B]INDOLE] 'CO-POTENTIATORS' FOR MINIMAL FUNCTION CFTR MUTANTS Source : eScholarship URL : [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of DMANE and Other Nitroalkenes in Organic Synthesis

This guide provides an in-depth, objective comparison of the chemical reactivity of N,N-dimethyl-2-nitroethenamine (DMANE) against other common nitroalkenes. For researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of N,N-dimethyl-2-nitroethenamine (DMANE) against other common nitroalkenes. For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of these synthons is critical for designing efficient and predictable synthetic routes. We will dissect the electronic properties that govern their reactivity, present comparative data, and provide validated experimental protocols to illustrate these differences in a practical context.

The Electronic Dichotomy: Understanding the Reactivity of Nitroalkenes

Nitroalkenes are a class of highly versatile reagents in organic synthesis, primarily functioning as powerful Michael acceptors and dienophiles in cycloaddition reactions.[1] Their reactivity stems from the potent electron-withdrawing nature of the nitro group (-NO₂), which significantly polarizes the carbon-carbon double bond.[2] This effect reduces the electron density across the π-system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[2]

When additional electron-withdrawing groups are present, such as on a nitrostyrene ring, the electrophilicity of the β-carbon is further enhanced, accelerating reaction rates.[2]

DMANE: A "Push-Pull" System

DMANE (N,N-dimethyl-2-nitroethenamine) presents a fascinating deviation from this standard model. It possesses both the powerful electron-withdrawing nitro group at the β-position and a strongly electron-donating dimethylamino group at the α-position. This "push-pull" configuration creates a unique electronic environment. The lone pair of electrons on the nitrogen atom of the dimethylamino group participates in resonance, pushing electron density into the double bond and partially counteracting the electron-withdrawing effect of the nitro group.

This fundamental electronic difference is the primary determinant of DMANE's distinct reactivity compared to simple nitroalkenes like β-nitrostyrene or 2-nitro-2-hexene.

G cluster_0 β-Nitrostyrene: Strong Electrophile cluster_1 DMANE: Modulated Electrophile N_sty β-Nitrostyrene N_sty_res Resonance Structure (β-carbon is highly electrophilic) N_sty->N_sty_res -M effect of -NO₂ DMANE_res Resonance Structure (β-carbon electrophilicity is reduced) DMANE DMANE DMANE->DMANE_res +M effect of -NMe₂

Caption: Electronic effects governing the electrophilicity of the β-carbon.

Comparative Reactivity Analysis

The opposing electronic influences within the DMANE molecule lead to significant differences in its behavior in key synthetic transformations.

Featureβ-Nitrostyrene (Representative Nitroalkene)DMANE (N,N-dimethyl-2-nitroethenamine)
Structure Ph-CH=CH-NO₂(CH₃)₂N-CH=CH-NO₂
Key Substituents -NO₂ (Electron-Withdrawing)-NO₂ (Electron-Withdrawing), -N(CH₃)₂ (Electron-Donating)
Electronic Effect on β-Carbon Highly electrophilic due to strong polarization by the nitro group.Electrophilicity is moderated by the electron-donating effect of the amino group.
Reactivity as Michael Acceptor High. Readily undergoes conjugate addition with a wide range of soft nucleophiles.[3]Moderate. Still acts as a Michael acceptor, but is generally less reactive than simple nitroalkenes. The dimethylamino group can act as a leaving group post-addition.
Reactivity as Dienophile (Normal Demand Diels-Alder) High. The electron-deficient nature makes it a potent dienophile for electron-rich dienes.[4]Low. The electron-donating amino group raises the LUMO energy, making it less reactive in normal demand Diels-Alder reactions.
Reactivity as Dienophile (Inverse-Electron-Demand Diels-Alder) Very Low. As an electron-poor system, it is unsuitable for reactions with electron-poor dienes.High. The "push-pull" system makes it an electron-rich alkene, ideal for IEDDA reactions with electron-deficient dienes like tetrazines.[5]
Primary Synthetic Utility Building block for γ-nitro carbonyl compounds and subsequent 1,4-dicarbonyls or γ-amino acids.[6]A versatile synthon for introducing a 2-nitrovinyl (-CH=CHNO₂) group onto various substrates, including indoles and aromatic compounds.[7]

In-Depth Comparison: The Michael Addition

The Michael or conjugate addition is a cornerstone reaction for nitroalkenes.[3] The high electrophilicity of the β-carbon in typical nitroalkenes drives the reaction forward efficiently, even with moderately strong nucleophiles.

In contrast, the reduced electrophilicity of DMANE's β-carbon means it is a less potent Michael acceptor. While still useful, reactions may require stronger nucleophiles, longer reaction times, or catalysis. A significant feature of DMANE is that the initial Michael adduct can subsequently eliminate dimethylamine, effectively resulting in the vinylation of the nucleophile.

Polymerization is a common side reaction in Michael additions with nitroalkenes, occurring when the nitronate anion intermediate adds to another molecule of the nitroalkene.[3] This can be mitigated by using an excess of the Michael donor or employing bifunctional catalysts.[3]

Experimental Protocols: A Comparative Michael Addition Study

To provide a tangible comparison, the following protocols outline the Michael addition of a common nucleophile, thiophenol, to both β-nitrostyrene and DMANE. The difference in reaction conditions underscores the disparity in their reactivity.

G cluster_workflow Comparative Experimental Workflow start Prepare Solutions: - Nitroalkene in Solvent - Nucleophile + Catalyst in Solvent add Add Nitroalkene Solution Dropwise to Nucleophile Solution at Desired Temperature start->add monitor Monitor Reaction Progress (TLC or LC-MS) add->monitor quench Quench Reaction (e.g., sat. aq. NH₄Cl) monitor->quench workup Aqueous Workup: - Extraction with Organic Solvent - Wash with Brine - Dry over Na₂SO₄ quench->workup purify Purification (Flash Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Generalized workflow for Michael addition experiments.

Protocol 1: Michael Addition of Thiophenol to β-Nitrostyrene

This protocol describes a standard, high-yielding addition to a highly reactive nitroalkene.

Materials:

  • β-Nitrostyrene (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a solution of thiophenol (1.1 eq) and triethylamine (0.1 eq) in dichloromethane at room temperature, add a solution of β-nitrostyrene (1.0 eq) in dichloromethane dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the β-nitrostyrene starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired γ-nitro sulfide.

Protocol 2: Reaction of Thiophenol with DMANE

This protocol illustrates a common application of DMANE not as a simple Michael acceptor, but as a reagent for 2-nitrovinylation, which involves an addition-elimination sequence.

Materials:

  • DMANE (1.0 eq)

  • Thiophenol (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (1 M HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flask cooled to 0 °C, add sodium ethoxide (1.1 eq) to a solution of thiophenol (1.0 eq) in absolute ethanol. Stir for 10 minutes to form the sodium thiophenoxide salt.

  • Addition: Add a solution of DMANE (1.0 eq) in ethanol to the thiophenoxide solution. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of DMANE and the formation of a new, less polar product.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether and water to the residue. Carefully acidify the aqueous layer with 1 M HCl to pH ~5-6.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the 2-(phenylthio)-1-nitroethene product. Note that the product here is the result of addition followed by elimination of dimethylamine.

Conclusion

DMANE and simple nitroalkenes, while sharing a common functional group, exhibit profoundly different reactivity profiles governed by their unique electronic structures.

  • Simple Nitroalkenes (e.g., β-nitrostyrene) are premier electrophiles . Their reactivity is dominated by the powerful electron-withdrawing nitro group, making them excellent substrates for Michael additions and normal-demand Diels-Alder reactions.[4]

  • DMANE operates as a modulated electrophile and an electron-rich alkene . The "push-pull" system created by the opposing nitro and dimethylamino groups tempers its reactivity in Michael additions while making it a highly effective dienophile in inverse-electron-demand Diels-Alder reactions.[5] Its most common use is as a stable and effective reagent for introducing the 2-nitrovinyl group via an addition-elimination mechanism.[7]

The choice between DMANE and another nitroalkene is therefore not one of simple substitution but a strategic decision based on the desired transformation. A thorough understanding of their electronic properties is paramount for any researcher aiming to leverage these versatile building blocks in complex organic synthesis.

References

  • MDPI. (2025, June 4). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions.
  • ChemBK. (2024, April 9). EthenaMine, N,N-diMethyl-2-nitro-.
  • Benchchem. (2025). Technical Support Center: Michael Addition Reactions with Nitroalkenes.
  • Benchchem. (2025). A Comparative Guide to Nitroalkenes and Enones as Dienophiles in Diels-Alder Reactions.
  • PubMed. (2008, July 31).
  • ResearchGate. (2020, August 7).
  • Royal Society of Chemistry. (2025). Denitrative radical-induced coupling reactions of nitroalkenes.
  • PubChem. N,N-Dimethyl-2-nitroethenamine | C4H8N2O2 | CID 637928.
  • designer-drug.com. Notes on the use of 1-dimethylamino-2-nitroethylene (DMANE).
  • ResearchGate. Morita–Baylis–Hillman Reactions with Nitroalkenes: A Case Study.
  • MSU chemistry. (n.d.). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea.
  • PMC. (2021, April 13). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering.
  • ChemicalBook. (2025, December 31). N,N-DIMETHYL-2-NITROANILINE | 610-17-3.
  • Benchchem. (2025). The Influence of Electron-Withdrawing Groups on Nitrostyrene Reactivity: A Technical Guide.
  • Organic Syntheses. (2022, May 18). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
  • ACS Publications. (2026, March 2).
  • ChemicalBook. (2024, July 2). Dess-Martin periodinane: The 'magic wand' in Organic Synthesis.
  • Sigma-Aldrich. N,N-Dimethyl-2-nitroethenamine | 1190-92-7.
  • White Rose Research Online. (2025, April 8). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.
  • Royal Society of Chemistry. (2022, September 13). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes.
  • PubChem. Ethenamine, N,N-dimethyl-2-nitro- | C4H8N2O2 | CID 518458.
  • MDPI. (2026, March 12). Application, Challenges and Perspectives of Catalysts Applied in Power-to-X Technology to Produce Hydrogen-Derived Vectors for Energy Transition.
  • Benchchem. (2025). Reactivity Under the Microscope: A Comparative Analysis of 4-Nitrocyclohex-1-ene and Acyclic Nitroalkenes.
  • MDPI. (2020, November 9). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde.
  • ACS Publications. (2023, December 22). Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine.
  • Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction.
  • ResearchGate. D-Mannitol-derived chiral nitro alkenes and their reactivity.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

Sources

Validation

High-Efficiency Nitrovinylation: A Comparative Guide to 1-Dimethylamino-2-nitroethylene vs. Traditional Reagents

For drug development professionals and synthetic chemists, the introduction of a 2-nitrovinyl group ( −CH=CH−NO2​ ) into electron-rich aromatic systems—such as indoles and substituted benzenes—is a critical transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the introduction of a 2-nitrovinyl group ( −CH=CH−NO2​ ) into electron-rich aromatic systems—such as indoles and substituted benzenes—is a critical transformation. This motif is the primary precursor for synthesizing tryptamines, phenethylamines, and related pharmacophores. When evaluating reagents for this transformation, 1-Dimethylamino-2-nitroethylene (DMANE) emerges as a vastly superior and more efficient alternative to both direct nitroethene application and the traditional two-step Vilsmeier-Haack/Henry reaction sequence[1].

This guide objectively compares the performance, stability, and mechanistic efficiency of DMANE against conventional alternatives, supported by field-validated experimental protocols.

Mechanistic Rationale: Why DMANE Outperforms Alternatives

The efficiency of a nitrovinylation reagent is dictated by the delicate balance between its electrophilic reactivity and its shelf stability.

The Problem with Nitroethene: Unsubstituted nitroethene is a highly potent Michael acceptor, but it is notoriously unstable. It is prone to rapid, exothermic polymerization even at low temperatures, making it dangerous to store and difficult to handle quantitatively. It must typically be generated in situ, which complicates reaction kinetics and lowers reproducible yields.

The DMANE Solution: DMANE solves this instability by masking the reactive alkene[1]. The dimethylamino group acts as an electron-donating moiety that stabilizes the molecule via resonance, rendering DMANE a stable, crystalline solid (melting point 103–107 °C) that can be stored safely at 2–8 °C for extended periods[2].

During the reaction—typically conducted in an acidic medium like trifluoroacetic acid (TFA)—the dimethylamino group is protonated. This protonation converts a stabilizing group into an excellent leaving group. The electron-rich substrate (e.g., the C3 position of an indole) attacks the highly electrophilic carbon. Subsequent elimination of dimethylamine yields the thermodynamically stable (E)-nitrovinyl derivative in a single, rapid step[3].

The Inefficiency of the Traditional Two-Step Route: Historically, chemists avoided direct nitrovinylation by using a two-step workaround: a Vilsmeier-Haack formylation to create an aldehyde intermediate, followed by a Henry reaction (Knoevenagel condensation) with nitromethane[4]. This route requires harsh reagents ( POCl3​ ), multiple workups, prolonged heating, and inherently suffers from compounded yield losses across two steps[4].

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the three primary nitrovinylation strategies.

Parameter1-Dimethylamino-2-nitroethylene (DMANE)Unsubstituted NitroetheneVilsmeier-Haack + Henry Reaction
Workflow Efficiency 1 Step1 Step2 Steps
Reagent Stability High (Stable crystalline solid)[2]Very Low (Polymerizes rapidly)High (Standard stable reagents)
Reaction Time ~10–15 minutes[3]Variable (Requires in situ prep)12–24 hours (Combined)[4]
Typical Yield (Indole) 95–96%[3],[1]< 40% (Due to polymerization)50–70% (Over two steps)[4]
Conditions TFA, 0 °C to Room Temp[3]Strict anhydrous, low temp POCl3​ /DMF then Reflux[4]
Scalability ExcellentPoorModerate
Visual Workflow: Pathway Comparison

The diagram below maps the logical flow and efficiency gains of utilizing DMANE over the traditional two-step methodology.

G Start Indole Substrate DMANE DMANE + TFA (Single Step) Start->DMANE Direct Nitrovinylation Vilsmeier POCl3, DMF (Vilsmeier) Start->Vilsmeier Formylation Product1 3-(2-Nitrovinyl)indole Yield: ~96% DMANE->Product1 10 min, RT Intermediate Indole-3-carboxaldehyde Vilsmeier->Intermediate Workup Henry CH3NO2, Heat (Henry Reaction) Intermediate->Henry Condensation Product2 3-(2-Nitrovinyl)indole Yield: ~50-70% Henry->Product2 Reflux

Comparison of DMANE single-step nitrovinylation vs. the two-step Vilsmeier-Henry pathway.

Validated Experimental Protocol: Synthesis of 3-(2-Nitrovinyl)indole

This protocol utilizes DMANE for the direct nitrovinylation of indole. The procedure is designed as a self-validating system; specific physical observations confirm the mechanistic progression of the reaction[3],[1].

Materials Required:

  • Indole (30 mmol, 3.51 g)

  • 1-Dimethylamino-2-nitroethylene (30 mmol, ~3.48 g)[2]

  • Trifluoroacetic acid (TFA) (15 mL)

  • Ice water (300 mL)

  • Ethyl acetate, Saturated NaHCO3​ , Saturated NaCl , Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • Reagent Activation: Dissolve 30 mmol of 1-dimethylamino-2-nitroethylene in 15 mL of TFA in a round-bottom flask cooled in an ice bath.

    • Causality: TFA serves a dual purpose. It acts as a highly polar solvent to dissolve the reagents and as an acid catalyst to protonate the dimethylamino group of DMANE, activating the adjacent carbon for nucleophilic attack.

  • Substrate Addition: Slowly add 3.51 g of indole to the stirred solution under a nitrogen atmosphere.

  • Reaction Monitoring (Self-Validation): Stir the mixture for 10 minutes. During this time, observe the solution transition from a light yellow to a dark red/brown color[3].

    • Causality: This distinct color shift is the visual validation of the charge-transfer complex forming between the electron-rich indole and the electrophilic nitroalkene, followed by the elimination of dimethylamine.

  • Quenching & Precipitation: Remove the flask from the ice bath, allow it to reach room temperature, and pour the dark mixture directly into 300 mL of vigorously stirred ice water.

    • Causality: Pouring the reaction into ice water forces the highly hydrophobic 3-(2-nitrovinyl)indole to precipitate as a yellow semisolid[3]. Simultaneously, the cleaved dimethylamine (now protonated as a salt) and the TFA remain highly soluble in the aqueous phase, effectively separating the product from the byproducts without chromatography.

  • Extraction & Washing: Extract the aqueous suspension with ethyl acetate (1 x 350 mL, 2 x 100 mL). Wash the combined organic phases with saturated NaHCO3​ (to neutralize residual TFA) and saturated NaCl (to remove water), then dry over anhydrous Na2​SO4​ .

  • Isolation: Remove the solvent in vacuo to afford the crude yellow solid. Recrystallize from hot methanol to yield pure yellow prisms of 3-(2-nitrovinyl)indole (Yield: ~96%, mp 171–172 °C)[3].

References
  • Notes on the use of 1-dimethylamino-2-nitroethylene (DMANE). designer-drug.com (Archive referencing J. Org. Chem. 42, 1784).
  • Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene. The Journal of Organic Chemistry - ACS Publications.
  • 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity. ResearchGate / Bioorganic & Medicinal Chemistry.
  • 1-Dimethylamino-2-nitroethylene, 98% (Product Specifications). Thermo Scientific Chemicals / Fisher Scientific.

Sources

Safety & Regulatory Compliance

Safety

1-Dimethylamino-2-nitroethylene proper disposal procedures

Operational Guide: Proper Handling and Disposal of 1-Dimethylamino-2-nitroethylene 1-Dimethylamino-2-nitroethylene (CAS: 1190-92-7) is a highly reactive intermediate widely utilized in organic synthesis and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 1-Dimethylamino-2-nitroethylene

1-Dimethylamino-2-nitroethylene (CAS: 1190-92-7) is a highly reactive intermediate widely utilized in organic synthesis and pharmaceutical development[1]. While its unique nitroalkene structure makes it a valuable building block for complex molecular architectures, it also imparts significant handling and disposal risks[1]. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and safety officers with field-proven, self-validating protocols for the safe operational handling, routine disposal, and emergency spill response associated with this compound.

Part 1: Physicochemical Profile & Hazard Causality

To safely manage the lifecycle of any chemical, operational protocols must be grounded in its fundamental physical properties and toxicological profile. The electrophilic nature of the nitroalkene moiety allows it to react readily with nucleophilic biological macromolecules (e.g., proteins), which is the mechanistic basis for its severe sensitization and irritation hazards[2].

Table 1: Physicochemical Properties & Storage Parameters

Property Value Operational Implication
CAS Number 1190-92-7 Unique identifier for waste tracking.
Molecular Formula C4H8N2O2 Contains nitrogen; produces NOx upon incineration.
Molecular Weight 116.12 g/mol Relevant for stoichiometric waste neutralization calculations.
Melting Point 101–107 °C Solid at room temperature; poses a particulate/dust hazard.
Flash Point 51 °C Combustible; keep away from open flames and ignition sources[1].

| Optimal Storage | 2°C to 8°C | Refrigeration prevents thermal degradation and off-gassing[3]. |

Table 2: GHS Hazard Classifications & Mitigation Strategies

Hazard Class Category Causality / Clinical Manifestation Required Mitigation
Acute Toxicity (Oral) Category 4 Systemic toxicity upon ingestion[4]. Strict hygiene; no eating/drinking in the laboratory.
Skin Irritation Category 2 Causes localized epidermal inflammation[4]. Standard nitrile gloves and protective lab coat.
Serious Eye Damage Category 1 Can cause irreversible ocular damage or blindness[4]. Chemical splash goggles (safety glasses are insufficient).
Skin Sensitization Category 1 Induces allergic contact dermatitis upon repeated exposure[4]. Immediate decontamination of exposed surfaces.

| STOT (Single Exposure) | Category 3 | Irritates the respiratory tract; causes coughing and wheezing[2]. | Handle exclusively inside a certified chemical fume hood. |

Part 2: Standard Operating Procedure (SOP) for Routine Disposal

Because 1-Dimethylamino-2-nitroethylene is a potent sensitizer and respiratory irritant, dust formation must be strictly avoided during disposal[2]. The following protocol ensures safe packaging and routing of unneeded or degraded chemical for final destruction.

Protocol 1: Routine Hazardous Waste Disposal

  • Step 1: Preparation & PPE Verification. Don nitrile gloves, a fully buttoned lab coat, and chemical splash goggles.

    • Causality: Nitrile provides a robust barrier against organic solids, while goggles are non-negotiable due to the Category 1 eye damage risk[4].

    • Self-Validation: Verify glove compatibility and check for micro-tears by inflating the gloves before donning.

  • Step 2: Waste Segregation. Ensure the receiving waste container is dedicated to solid organic waste and is completely free of strong oxidizers, acids, or bases.

    • Causality: The compound contains both a reducing dimethylamino group and an oxidizing nitro group. Mixing with incompatible reagents can lower the activation energy for exothermic decomposition[2].

  • Step 3: Fume Hood Transfer. Inside a certified chemical fume hood, use a non-sparking spatula to transfer the solid into a high-density polyethylene (HDPE) container. Avoid sweeping motions.

    • Causality: The fume hood captures aerosolized particles, mitigating the Category 3 respiratory hazard[5].

    • Self-Validation: Verify the fume hood flow rate is within the optimal range (typically 80-120 fpm) before opening the primary chemical container. A piece of tissue paper taped to the sash should be actively drawn inward.

  • Step 4: Labeling & Sealing. Seal the container tightly. Affix a compliant hazardous waste label detailing the chemical name, CAS number (1190-92-7), and GHS hazards.

    • Self-Validation: Cross-reference the label against the laboratory's active chemical inventory system to ensure the mass is accurately logged prior to transfer.

  • Step 5: Temporary Storage. Store the sealed waste container in a designated, well-ventilated accumulation area at 2–8°C[3].

    • Causality: Refrigerated storage prevents thermal degradation and minimizes the volatility of any residual organic impurities.

  • Step 6: Final Disposition. Dispatch the waste via a certified hazardous waste contractor for high-temperature incineration. Do not flush down the drain or empty into the sewer[5].

    • Causality: Incineration completely oxidizes the organic framework into harmless combustion products (CO2, H2O), preventing environmental contamination.

RoutineDisposal Start Waste Generation (CAS: 1190-92-7) Segregate Segregation (Isolate from Oxidizers) Start->Segregate Identify Transfer Fume Hood Transfer (Avoid Dusting) Segregate->Transfer Prepare Store Temporary Storage (HDPE, 2-8°C) Transfer->Store Seal & Label Transport Contractor Pickup (Certified Hazmat) Store->Transport Schedule Incinerate Final Destruction (High-Temp Incineration) Transport->Incinerate EPA Compliant

Caption: Workflow for the routine laboratory disposal of 1-Dimethylamino-2-nitroethylene.

Part 3: Emergency Spill Response Protocol

In the event of an accidental release outside of primary containment, immediate action is required to prevent inhalation and dermal exposure.

Protocol 2: Emergency Spill Containment and Clean-Up

  • Step 1: Evacuation & Assessment. Immediately clear personnel from the spill zone.

    • Causality: Minimizes acute inhalation exposure to the sensitizing dust[2].

  • Step 2: Ventilation & PPE. Maximize room ventilation. Responders must don an N100 particulate respirator (or SCBA for large spills), heavy-duty nitrile gloves, and chemical safety goggles[2].

    • Causality: N100 filters block >99.9% of airborne particulates, which is essential for a Category 3 respiratory irritant.

  • Step 3: Dust Suppression. Gently cover the solid spill with a damp absorbent pad or an inert binder (e.g., sand or vermiculite).

    • Causality: Dry sweeping aerosolizes the powder. Moisture physically binds the particles, drastically reducing the inhalation hazard[2].

    • Self-Validation: Visually confirm that no dry powder remains exposed to ambient air currents before proceeding with mechanical collection.

  • Step 4: Mechanical Collection. Use a non-sparking shovel to collect the bound material. Place it into a sealable, compatible hazardous waste container[4].

  • Step 5: Decontamination. Wash the affected surface with copious amounts of water and a mild detergent. Collect the wash water as hazardous aqueous waste[5].

    • Causality: Residual micro-particles can cause severe contact dermatitis; thorough aqueous washing ensures complete removal.

SpillResponse Spill Solid Spill Detected Evacuate Evacuate & Ventilate (Prevent Inhalation) Spill->Evacuate Immediate PPE Don N100 Respirator & Nitrile Gloves Evacuate->PPE Secure Area Suppress Dust Suppression (Damp Pad/Binder) PPE->Suppress Approach Collect Mechanical Collection (Non-Sparking Tools) Suppress->Collect Bind Decon Surface Decontamination (Water + Detergent) Collect->Decon Clear Bulk Dispose Route to Hazardous Waste Stream Decon->Dispose Consolidate

Caption: Emergency spill response and containment protocol for solid nitroalkene derivatives.

References

  • 1.2. Title: SAFETY DATA SHEET - ThermoFisher. Source: thermofisher.com.
  • 1.3. Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com.
  • 1.5. Title: 1-dimethylamino-2-nitroethylene-1190-92-7 - research: UGA. Source: uga.edu.
  • 1.6. Title: Cas 1190-92-7,1-DIMETHYLAMINO-2-NITROETHYLENE | lookchem. Source: lookchem.com.
  • 1.8. Title: 1-Dimethylamino-2-nitroethylene 98% | Avantor. Source: avantorsciences.com.

Sources

Handling

Operational Guide &amp; Safety Protocol: Handling 1-Dimethylamino-2-nitroethylene

As a Senior Application Scientist, establishing a profound understanding of the chemicals we handle is the foundation of laboratory safety and operational excellence. This guide provides a comprehensive, mechanistic appr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a profound understanding of the chemicals we handle is the foundation of laboratory safety and operational excellence. This guide provides a comprehensive, mechanistic approach to handling 1-Dimethylamino-2-nitroethylene (CAS: 1190-92-7) . Rather than simply listing safety rules, this protocol explains the causality behind each requirement, ensuring that researchers can adapt these principles to dynamic laboratory environments.

Chemical Profile & Industrial Utility

1-Dimethylamino-2-nitroethylene is a highly reactive "push-pull" enaminone building block. It is extensively utilized in organic synthesis for the preparation of complex heterocycles, including fused tetrahydropyridines and active pharmaceutical ingredients (APIs) such as the PARP inhibitor Rucaparib[1]. Because of its unique electronic structure, it acts as a versatile intermediate but requires strict environmental controls to maintain stability[2].

Quantitative Chemical Data
PropertyValueOperational Implication
CAS Number 1190-92-7Unique identifier for SDS cross-referencing.
Molecular Formula C₄H₈N₂O₂High nitrogen/oxygen content; reactive intermediate.
Molecular Weight 116.12 g/mol Readily forms fine, easily aerosolized crystalline dust.
Melting Point 101 – 107 °CSolid at room temperature; poses particulate inhalation risks[3].
Storage Temperature Refrigerator (2 – 8 °C)Prevents thermal degradation and polymerization of the enaminone system[3].

Mechanistic Toxicology & Hazard Assessment

Understanding the molecular behavior of 1-Dimethylamino-2-nitroethylene is critical for anticipating its hazards. The compound is classified under several severe hazard categories[4]:

  • Skin Sensitization (Category 1) & Irritation (Category 2): The molecule features a nitro group conjugated with a double bond (a nitroalkene system). This creates a potent Michael acceptor. If the dust contacts unprotected skin, the electrophilic β -carbon reacts covalently with nucleophilic residues (e.g., cysteine thiols or lysine amines) on epidermal proteins. This haptenation triggers a T-cell-mediated immune response, leading to allergic contact dermatitis[4].

  • Serious Eye Damage (Category 1): The reactive nature of the compound causes rapid, irreversible damage to the corneal epithelium upon contact[4].

  • Respiratory Irritation (Category 3): As a crystalline solid, handling can generate micro-particulates. Inhalation deposits these reactive particles onto the mucosal membranes of the respiratory tract, causing severe coughing, wheezing, and potential long-term airway disease[5],[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the mechanistic risks outlined above, the following PPE is mandatory. Each piece of equipment serves a specific, scientifically grounded purpose[5],[6].

Equipment TypeSpecificationMechanistic Causality
Eye/Face Protection Snug-fitting chemical splash goggles & face shield.Prevents Category 1 Serious Eye Damage from airborne dust or reactive splashes[4]. Safety glasses are insufficient due to lack of peripheral seal.
Respiratory Protection Full-face particle respirator with N100 (US) or P3 (EU) cartridges.Required as a last line of defense or if engineering controls fail. N100 filters 99.97% of fine crystalline dust, preventing mucosal haptenation[5].
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Provides a physical barrier against the Michael acceptor, preventing covalent binding to skin proteins[5].
Body Protection Tyvek lab coat or impermeable chemical apron.Shields against particulate settling on clothing, which can cause delayed dermal exposure and sensitization[4].

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology for weighing and transferring 1-Dimethylamino-2-nitroethylene incorporates self-validating checkpoints to ensure the integrity of your safety boundaries.

Step 1: Pre-Operational Engineering Control Check

  • Action: Conduct all work inside a certified chemical fume hood.

  • Validation Checkpoint: Before opening the chemical, use a digital velometer to verify the hood's face velocity is between 80–120 feet per minute (fpm). If the airflow is inadequate, the system fails validation; halt operations immediately.

Step 2: PPE Integrity Verification

  • Action: Don the required PPE (double nitrile gloves, N100 respirator, goggles, lab coat).

  • Validation Checkpoint: Perform a negative-pressure seal check on the respirator. Inhale sharply while blocking the intake valves; the facepiece must collapse slightly without leaking air. Manually inflate gloves to check for micro-punctures before donning.

Step 3: Environmental Preparation

  • Action: Line the fume hood working surface with an anti-static, disposable bench pad.

  • Causality: 1-Dimethylamino-2-nitroethylene is a dry powder. Anti-static mats prevent the electrostatic dispersion and aerosolization of the reactive dust.

Step 4: Chemical Transfer & Equilibration

  • Action: Remove the vial from refrigerated storage (2–8 °C)[3]. Place it in a desiccator inside the fume hood and allow it to equilibrate to room temperature before opening.

  • Causality: Opening a cold vial causes ambient moisture to condense on the hygroscopic powder, accelerating hydrolysis and degradation of the enaminone system.

  • Action: Use a grounded, anti-static micro-spatula to weigh the required mass into a pre-tared, sealable reaction vessel.

Step 5: Post-Transfer Decontamination

  • Action: Wipe down the exterior of the reagent bottle and the balance pan with an isopropanol-dampened cloth before removing them from the hood.

  • Validation Checkpoint: Visually inspect the white anti-static bench pad. Any yellow/orange crystalline residue indicates a containment failure. Dispose of the pad as hazardous solid waste.

Emergency Spill Response & Waste Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization[5].

  • Evacuate & Isolate: Vacate the immediate area. Allow the fume hood to clear airborne particulates for at least 15 minutes.

  • Containment (DO NOT DRY SWEEP): Dry sweeping aerosolizes the Category 1 eye-damaging dust. Instead, gently cover the spill with damp, absorbent paper towels or a commercial dust-suppressing spill control powder.

  • Collection: Using non-sparking tools, scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water. The compound leaves reactive residues that must be chemically washed away, not just wiped.

  • Waste Disposal: Classify the collected material as Halogen-Free Organic Hazardous Waste . Keep waste containers tightly closed in a cool, dry, well-ventilated area away from direct sunlight[6]. Never flush this compound down the sink due to its toxicity profile.

Workflow Visualization

G Start 1. Risk Assessment Identify Hazards (CAS 1190-92-7) PPE 2. Don PPE N100 Respirator, Nitrile Gloves, Goggles Start->PPE Hood 3. Engineering Controls Verify Fume Hood Airflow (>100 fpm) PPE->Hood Handling 4. Chemical Handling Anti-static Weighing & Transfer Hood->Handling Spill Spill or Exposure Detected? Handling->Spill Cleanup Emergency Protocol Evacuate, Damp Containment, Report Spill->Cleanup Yes Reaction 5. Execute Synthesis (e.g., Heterocyclic Building Block) Spill->Reaction No Disposal 6. Waste Disposal Seal as Halogen-Free Organic Waste Cleanup->Disposal Reaction->Disposal

Workflow for safe handling and emergency response for 1-Dimethylamino-2-nitroethylene.

References

  • Title: 1-dimethylamino-2-nitroethylene - research: UGA | Source: uga.edu | URL: 5

  • Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 4

  • Title: SAFETY DATA SHEET - ThermoFisher | Source: thermofisher.com | URL: 6

  • Title: 1-(Dimethylamino)-2-nitroethylene, 98% | 1190-92-7 - J&K Scientific | Source: jk-sci.com | URL: 1

  • Title: 1-Dimethylamino-2-nitroethylene 98% | Avantor | Source: avantorsciences.com | URL: 3

  • Title: Cas 1190-92-7,1-DIMETHYLAMINO-2-NITROETHYLENE | lookchem | Source: lookchem.com | URL: 2

Sources

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